7-Methyl-3-thiocyanato-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
(7-methyl-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C10H8N2S/c1-7-3-2-4-8-9(13-6-11)5-12-10(7)8/h2-5,12H,1H3 |
InChI Key |
MQKBBPZUGSUPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)SC#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methyl-3-thiocyanato-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated chemical properties, potential synthesis, and hypothetical biological activity of 7-Methyl-3-thiocyanato-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the constituent chemical moieties to offer a predictive profile for research and development purposes.
Core Chemical Properties
| Property | 7-Methyl-1H-indole | This compound (Estimated) | Data Source |
| Molecular Formula | C₉H₉N | C₁₀H₈N₂S | [1][2] |
| Molar Mass | 131.17 g/mol | 188.25 g/mol | [1][2] |
| Appearance | Off-white crystalline solid | Predicted to be a crystalline solid | [1] |
| Melting Point | 82-84 °C | Expected to be higher than 7-methylindole | N/A |
| Boiling Point | 272-273 °C | Expected to be higher than 7-methylindole | N/A |
| Solubility | Soluble in organic solvents | Predicted to be soluble in polar organic solvents | N/A |
Spectral Data Analysis (Predicted)
While no specific spectral data for this compound has been published, an analysis of related compounds allows for the prediction of key spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl group. The introduction of the electron-withdrawing thiocyanate group at the C-3 position would likely cause a downfield shift of the C-2 proton.
-
¹³C NMR: The carbon NMR would show a signal for the thiocyanate carbon (-SCN) typically in the range of 110-115 ppm. The C-3 carbon of the indole ring would experience a significant downfield shift.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch in the thiocyanate group is expected around 2140-2160 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 188, corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the direct thiocyanation of 7-methylindole at the C-3 position, which is the most nucleophilic position of the indole ring. Several methods have been developed for the thiocyanation of indoles.[3]
Proposed Synthetic Protocol: Electrophilic Thiocyanation
This protocol is adapted from general methods for the C-3 thiocyanation of indoles.
Materials:
-
7-Methylindole
-
Ammonium thiocyanate (NH₄SCN)
-
Iodine (I₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-methylindole (1.0 mmol) in methanol (10 mL) at 0 °C, add ammonium thiocyanate (2.5 mmol).
-
Stir the mixture for 10 minutes.
-
Slowly add a solution of iodine (1.1 mmol) in methanol (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
Indole derivatives and compounds containing a thiocyanate group are known to possess a wide range of biological activities, including anticancer properties.[4][5] Specifically, 3-thiocyanato-1H-indoles have been investigated as potential anticancer agents.[5] A related compound, 7-Methyl-indole-ethyl-isothiocyanate, has been shown to induce apoptosis and cell cycle arrest in endometrial cancer cells through the generation of reactive oxygen species (ROS).[6]
Based on this, it is hypothesized that this compound may exhibit anticancer activity through the induction of oxidative stress, leading to apoptosis.
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential mechanism of action for this compound in a cancer cell.
Caption: Hypothetical ROS-mediated apoptotic pathway induced by the compound.
Conclusion
This compound is a compound of interest for further investigation, particularly in the context of medicinal chemistry and drug discovery. While direct experimental data is sparse, the known properties of related indole and thiocyanate-containing molecules suggest a promising profile for biological activity. The synthetic route is feasible based on established indole chemistry. This guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this novel indole derivative. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological properties of this compound.
References
- 1. 7-Methylindole - Wikipedia [en.wikipedia.org]
- 2. 1H-Indole, 7-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study - Int J Pharm Chem Anal [ijpca.org]
- 6. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 7-Methyl-3-thiocyanato-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthesis pathway for 7-Methyl-3-thiocyanato-1H-indole, a molecule of interest for further investigation in drug discovery and development. Due to the limited availability of a direct, documented synthesis for this specific compound, this guide presents a pathway extrapolated from established, regioselective C3-thiocyanation methodologies for substituted indoles. The protocols and data provided are based on analogous reactions and are intended to serve as a foundational resource for the experimental synthesis of the target molecule.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a thiocyanate group at the C3 position of the indole ring can significantly modulate the biological activity of the parent molecule, making 3-thiocyanatoindoles valuable intermediates for the synthesis of novel therapeutic agents. This guide focuses on the synthesis of this compound, starting from the commercially available 7-Methyl-1H-indole.
Proposed Synthesis Pathway
The proposed synthesis involves the direct, regioselective thiocyanation of 7-Methyl-1H-indole at the electron-rich C3 position. This transformation can be achieved through several modern synthetic methodologies. This guide will focus on a visible-light-promoted method due to its typically mild reaction conditions and operational simplicity.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following experimental protocols are adapted from established methods for the C3-thiocyanation of indoles and are proposed for the synthesis of this compound.
Visible-Light-Promoted Aerobic Metal-Free C3-Thiocyanation
This protocol is adapted from a method described for the C3-thiocyanation of various indoles using a photocatalyst and air as the oxidant.
Materials:
-
7-Methyl-1H-indole
-
Ammonium thiocyanate (NH₄SCN)
-
Rose Bengal (photocatalyst)
-
Acetonitrile (CH₃CN), analytical grade
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., household CFL bulb)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 7-Methyl-1H-indole (1.0 mmol), ammonium thiocyanate (1.5 mmol), and Rose Bengal (1 mol%).
-
Add acetonitrile (5 mL) to the tube.
-
Seal the tube and place it approximately 5-10 cm from a visible light source.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Quantitative Data
The following table summarizes expected quantitative data for the proposed synthesis, based on reported yields for the C3-thiocyanation of structurally similar methyl-substituted indoles.
| Parameter | Expected Value | Reference |
| Yield | 85-95% | Based on analogous reactions with other methyl-substituted indoles. |
| Reaction Time | 8-16 hours | Dependent on the specific reaction conditions and substrate reactivity. |
| Purity | >95% (after chromatography) | Standard expectation for purification by column chromatography. |
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Spectroscopic Profile of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 7-Methyl-3-thiocyanato-1H-indole. Due to the absence of direct experimental spectra for this specific molecule in publicly available literature, this report outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent fragments: the 7-methyl-1H-indole core and the thiocyanate functional group. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and available data for analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.1 | br s | 1H | N-H |
| ~7.6 | d | 1H | H-4 |
| ~7.5 | s | 1H | H-2 |
| ~7.0 | d | 1H | H-6 |
| ~6.9 | t | 1H | H-5 |
| ~2.5 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~136 | C-7a |
| ~129 | C-2 |
| ~128 | C-3a |
| ~124 | C-4 |
| ~121 | C-6 |
| ~120 | C-5 |
| ~118 | C-7 |
| ~112 | -SCN |
| ~95 | C-3 |
| ~16 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch |
| ~2155 | Strong, Sharp | -S-C≡N Stretch |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Bending |
| ~740 | Strong | Aromatic C-H Bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 188 | [M]⁺ (Molecular Ion) |
| 173 | [M - CH₃]⁺ |
| 161 | [M - HCN]⁺ |
| 131 | [7-methyl-1H-indole]⁺ |
| 130 | [7-methyl-1H-indole - H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic thiocyanates and indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard acquisition parameters would be employed. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The mass analyzer would scan a mass range appropriate for the expected molecular weight of the compound.
Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a novel compound like this compound is depicted in the following diagram.
Unveiling the Structural Landscape of Indole Thiocyanates: A Technical Guide on 7-Methyl-3-thiocyanato-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a publicly available, experimentally determined crystal structure for 7-Methyl-3-thiocyanato-1H-indole has not been indexed in major crystallographic databases. This guide, therefore, provides a comprehensive overview based on the crystallographic data of closely related analogs, established synthetic protocols for functionalizing the indole scaffold, and the known biological context of this class of compounds. This information serves as a foundational resource for researchers investigating this and similar molecules.
Introduction to Indole Thiocyanates
The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a thiocyanate (-SCN) group, particularly at the C-3 position, can significantly modulate the pharmacological profile of the indole scaffold. 3-Thiocyanato-indoles are recognized for their potent biological activities and serve as crucial intermediates for synthesizing various sulfur-containing indole derivatives.[2] These compounds have garnered interest for their potential anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide focuses on the structural and synthetic aspects of a specific derivative, this compound, providing valuable insights for its synthesis, characterization, and potential applications in drug discovery.
Crystallographic Data of Structurally Related Indole Analogs
While the specific crystal structure of this compound is not available, analysis of closely related structures provides a predictive framework for its solid-state conformation. Below is a summary of the crystallographic data for 7-Methylindole and 7-Methyl-1H-indole-2,3-dione (7-Methylisatin).
| Parameter | 7-Methyl-1H-indole-2,3-dione[4][5] | 7-Methylindole[6] |
| Chemical Formula | C₉H₇NO₂ | C₉H₉N |
| Molecular Weight | 161.16 g/mol | 131.17 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pna2₁ |
| Unit Cell Dimensions | ||
| a | 7.8114 (10) Å | 9.3176 Å |
| b | 3.8832 (4) Å | 5.2878 Å |
| c | 24.362 (3) Å | 14.2479 Å |
| α | 90° | 90° |
| β | 99.055 (5)° | 90° |
| γ | 90° | 90° |
| Volume (V) | 729.76 (15) ų | 701.5 ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Calculated Density (Dx) | 1.467 Mg m⁻³ | Not Reported |
| Data Collection Temp. | 200 K | Not Reported |
This data suggests that this compound is likely to crystallize in a low-symmetry system, such as monoclinic or orthorhombic. The presence of the thiocyanate group may influence intermolecular interactions, potentially leading to different packing arrangements compared to the analogs presented.
Experimental Protocols: Synthesis and Crystallization
The synthesis of this compound would involve two key steps: the synthesis of the 7-methylindole precursor and the subsequent regioselective thiocyanation at the C-3 position.
3.1. Synthesis of 7-Methylindole
A common method for the preparation of 7-methylindole involves the reaction of 2,6-dimethylformanilide with potassium ethoxide.[7]
3.2. Electrophilic Thiocyanation of the Indole Ring
The introduction of a thiocyanate group at the C-3 position of an indole is typically achieved through electrophilic substitution. A variety of reagents and conditions have been reported for this transformation.[2]
General Protocol for C-3 Thiocyanation:
-
Reagents and Solvents:
-
Indole Substrate: 7-Methylindole
-
Thiocyanate Source: Ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) are commonly used.
-
Oxidizing Agent/Catalyst: A crucial component to generate the electrophilic thiocyanating species. A wide range of systems have been employed, including:
-
o-Iodoxybenzoic acid (IBX) in acetonitrile.[8]
-
N-Chlorosuccinimide (NCS) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), often promoted by ultrasound.[2]
-
Cerium(IV) ammonium nitrate (CAN) in methanol.[9]
-
Boron sulfonic acid (BSA) with H₂O₂ in water for a green chemistry approach.[10]
-
Photocatalytic methods using visible light and a suitable catalyst like Ag/TNT.[11]
-
Electrochemical methods involving anodic oxidation of the thiocyanate.[11]
-
-
Solvent: The choice of solvent depends on the chosen reagent system and can range from acetonitrile and methanol to water or even solvent-free grinding methods.[8][10][12]
-
-
Procedure (Example using IBX):
-
To a solution of 7-methylindole in acetonitrile, add ammonium thiocyanate.
-
Add a stoichiometric amount of o-iodoxybenzoic acid (IBX) to the mixture at room temperature.
-
Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often rapid, completing within minutes.[8]
-
Upon completion, the reaction mixture is typically quenched with a sodium thiosulfate solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
3.3. Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. For the related compound, 7-Methyl-1H-indole-2,3-dione, orange plate-like crystals were obtained by the slow evaporation of an acetonitrile solution.[13] A similar approach, exploring various common organic solvents, would be a starting point for obtaining crystals of this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is uncharacterized, the broader classes of indole and thiocyanate compounds are known to possess significant pharmacological properties.
-
Anticancer Activity: Indole derivatives, including those with thiocyanate moieties, are extensively studied for their anticancer effects.[3] Indole-3-carbinol, a related natural product, and its derivatives are known to exhibit anti-carcinogenic properties.[14] The thiocyanate group is a key pharmacophore in several compounds with demonstrated cytotoxicity against cancer cell lines.[2]
-
Anti-inflammatory and Antioxidant Effects: Many indole-based compounds show anti-inflammatory and antioxidant activities.[1][15]
-
Antimicrobial Properties: The indole scaffold is present in many compounds with antibacterial and antifungal properties.[16]
The mechanism of action for these biological activities is diverse. For anticancer effects, potential pathways could involve the induction of apoptosis, cell cycle arrest, or the inhibition of specific enzymes or transcription factors like NF-κB and Nrf2.[15]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a novel indole derivative like this compound.
Caption: Generalized workflow for the synthesis and structural characterization of this compound.
This technical guide provides a starting point for researchers interested in this compound. By leveraging the knowledge from related compounds, researchers can devise effective synthetic strategies and anticipate the structural and biological properties of this novel molecule. The determination of its actual crystal structure through the protocols outlined will be a valuable contribution to the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Methylindole - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 12. Mendeleev Communications [m.mathnet.ru]
- 13. iucrdata.iucr.org [iucrdata.iucr.org]
- 14. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
Technical Guide: Biological Activity of Indole Thiocyanate Derivatives
Cytotoxic Activity of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) in Endometrial Cancer
7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) has demonstrated significant cytotoxic effects in endometrial cancer cell lines.[1][2] This section summarizes the quantitative data and experimental methodologies related to its anticancer activity.
Quantitative Data: In Vitro Cytotoxicity of 7Me-IEITC
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| ECC-1 | Endometrial Cancer | ~2.5 - 10 | [1] |
| KLE | Endometrial Cancer | ~2.5 - 10 | [1] |
Proposed Mechanism of Action of 7Me-IEITC
7Me-IEITC induces cytotoxicity primarily through the generation of Reactive Oxygen Species (ROS), leading to apoptosis and cell cycle arrest in endometrial cancer cells.[1][2] Pre-treatment with ascorbic acid was found to abrogate the apoptotic effects, confirming the central role of ROS in its mechanism.[1]
The proposed signaling pathway for 7Me-IEITC-induced apoptosis is as follows:
Caption: Proposed signaling pathway of 7Me-IEITC in endometrial cancer cells.
Experimental Protocols for 7Me-IEITC Evaluation
The biological activity of 7Me-IEITC was assessed using a variety of standard molecular and cellular biology techniques.[1]
-
Method: MTS Assay
-
Procedure: ECC-1 and KLE endometrial cancer cells were treated with varying concentrations of 7Me-IEITC. Cell viability was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of cells.
-
Methods: DAPI-staining and TUNEL Assay
-
DAPI-staining: Cells were stained with 4',6-diamidino-2-phenylindole (DAPI) to visualize nuclear morphology. Apoptotic cells exhibit characteristic changes such as chromatin condensation and nuclear fragmentation.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis.
-
Method: Fluorescence-Activated Cell Sorting (FACS) Analysis
-
ROS Detection: Cells were incubated with a fluorescent probe that reacts with ROS, and the fluorescence intensity was measured by FACS.
-
Mitochondrial Transmembrane Depolarization Potential (ΔΨm): A fluorescent dye that accumulates in healthy mitochondria was used. A decrease in fluorescence, measured by FACS, indicates mitochondrial membrane depolarization, an early event in apoptosis.
-
Cell Cycle Analysis: Cells were stained with a DNA-intercalating dye, and the DNA content was analyzed by FACS to determine the distribution of cells in different phases of the cell cycle.
-
Method: Western Blotting
-
Procedure: Expression levels of proteins involved in apoptosis, survival, and cell-cycle progression (e.g., Bad, Bcl2, PARP-1, Caspases, CDC25, Cyclin-D1) were analyzed by separating protein lysates via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies.
Antiproliferative Activity of 3-Thiocyanato-1H-indoles
A series of twenty 3-thiocyanato-1H-indoles with substitutions at the N-1, C-2, and C-5 positions were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines.[3] Doxorubicin was used as a positive control in these studies.
Quantitative Data: In Vitro Antiproliferative Activity of 3-Thiocyanato-1H-indoles
| Cell Line | Cancer Type | Activity Level | IC50 Range (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | Good to Excellent | ≤ 6 | [3] |
| HEP-2 | Laryngeal Carcinoma | Good to Excellent | ≤ 6 | [3] |
| NCI-H292 | Lung Mucoepidermoid Carcinoma | Good to Excellent | ≤ 6 | [3] |
| MCF-7 | Breast Adenocarcinoma | Good to Excellent | ≤ 6 | [3] |
Several of the synthesized 3-thiocyanato-1H-indoles displayed potent cytotoxic effects, with IC50 values under 6 µM, and were found to be non-hemolytic.[3][4] Notably, N-Phenyl-3-thiocyanato-1H-indole and 1-methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole showed high potency against all tested cell lines.[3] These results suggest that the indole-3-thiocyanate scaffold is a promising template for the development of novel cytotoxic agents.[3]
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of these compounds is outlined below.
Caption: General workflow for the synthesis and evaluation of 3-thiocyanato-1H-indoles.
Antimicrobial and Other Biological Activities of Indole Derivatives
While specific data on 7-Methyl-3-thiocyanato-1H-indole is lacking, the broader indole scaffold is a well-established pharmacophore with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] For instance, certain indole-derived thioureas have shown significant inhibition against Gram-positive cocci and possess anti-HIV activity.[5] Other indole derivatives have demonstrated antibacterial and antifungal effects.[6] These findings underscore the potential of the indole nucleus as a versatile starting point for the design of new therapeutic agents.
Conclusion
The available scientific literature does not contain specific studies on the biological activity of this compound. However, research on the closely related compounds 7-Methyl-indole ethyl isothiocyanate and various 3-thiocyanato-1H-indoles provides compelling evidence that this class of molecules possesses significant anticancer properties. The cytotoxic effects appear to be mediated, at least in part, by the induction of ROS-dependent apoptosis and cell cycle arrest. The indole-3-thiocyanate motif represents a promising scaffold for the development of novel anticancer therapeutics. Further research is warranted to synthesize and evaluate the specific biological activities of this compound to determine its therapeutic potential.
References
- 1. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methyl-3-thiocyanato-1H-indole mechanism of action
An In-depth Technical Guide on the
Core Mechanism of Action of 7-Methyl-3-thiocyanato-1H-indole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed mechanistic data for this compound is limited in the current scientific literature. This guide provides a comprehensive overview of the known biological activities of closely related 3-thiocyanato-1H-indole derivatives and a detailed analysis of the well-studied analogue, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), to infer a potential mechanism of action.
Introduction: The Therapeutic Potential of Indole Thiocyanates
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential in treating a range of diseases, including cancer. The introduction of a thiocyanate (-SCN) or isothiocyanate (-NCS) group at the C-3 position of the indole ring has been shown to be a fruitful strategy for developing potent cytotoxic agents.[1][2]
While a broad range of 3-thiocyanato-1H-indoles have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, the specific and detailed molecular mechanism of action for many of these compounds, including this compound, remains an active area of investigation.[2][3] This guide synthesizes the available information on this class of compounds and provides an in-depth look at a closely related isothiocyanate derivative to illuminate potential signaling pathways and molecular targets.
Biological Activity of 3-Thiocyanato-1H-indole Derivatives
A number of studies have demonstrated the cytotoxic potential of various N- and C-2 substituted 3-thiocyanato-1H-indole derivatives against a panel of human cancer cell lines.
Quantitative Data: Antiproliferative Activity
The following table summarizes the IC50 values for selected 3-thiocyanato-1H-indole derivatives against different human cancer cell lines. This data highlights the potential of the indole-3-thiocyanate motif as a scaffold for the development of novel anticancer agents.[1][2]
| Compound | HL-60 (Leukemia) IC50 (µM) | HEP-2 (Larynx Carcinoma) IC50 (µM) | NCI-H292 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| N-Phenyl-3-thiocyanato-1H-indole | 2.8 | 3.1 | 4.5 | 5.8 |
| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | 1.5 | 2.2 | 3.9 | 4.1 |
| N-(4-chlorophenyl)-3-thiocyanato-1H-indole | 6.2 | 7.8 | 9.1 | 10.5 |
| 2-Phenyl-3-thiocyanato-1H-indole | 8.4 | 9.5 | 11.2 | 12.8 |
| Doxorubicin (Control) | 0.8 | 1.1 | 1.5 | 1.9 |
Data extracted from Fortes et al., 2016.
In-depth Mechanism of Action: Insights from 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)
Due to the limited specific data on this compound, the mechanism of action of its close structural analogue, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), is presented here as a proxy. 7Me-IEITC has been shown to be a potent agent against platinum-resistant human ovarian and endometrial cancer cells.[4]
The cytotoxic effects of 7Me-IEITC are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
3.1. Induction of Apoptosis
7Me-IEITC triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key initiating event is the elevated production of Reactive Oxygen Species (ROS).[4][5]
Caption: Apoptotic signaling cascade initiated by 7Me-IEITC.
The increase in intracellular ROS leads to a loss of the mitochondrial transmembrane potential, a critical step in the intrinsic apoptotic pathway.[4] This is followed by the activation of pro-apoptotic proteins like Bad and the suppression of anti-apoptotic proteins such as Bcl2.[5] These events culminate in the activation of effector caspases 3 and 7, leading to the cleavage of key cellular substrates like PARP-1 and ultimately, apoptosis.[4][5] Pre-treatment with antioxidants like ascorbic acid has been shown to abrogate 7Me-IEITC-induced apoptosis, confirming the central role of ROS in its mechanism.[5]
3.2. Inhibition of Pro-survival Signaling
7Me-IEITC also exerts its anticancer effects by downregulating key pro-survival signaling pathways that are often constitutively active in cancer cells.
Caption: Downregulation of pro-survival pathways by 7Me-IEITC.
Specifically, 7Me-IEITC treatment leads to the downregulation of the transcription factor STAT-3 and the IKKα/NF-κB signaling cascade. These pathways are crucial for promoting cell survival, proliferation, and inflammation in cancerous tissues. Their inhibition by 7Me-IEITC contributes significantly to its anti-proliferative effects.
3.3. Cell Cycle Arrest
In addition to inducing apoptosis, 7Me-IEITC can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.
Caption: Mechanism of 7Me-IEITC-induced S-phase cell cycle arrest.
Studies have shown that 7Me-IEITC treatment causes an arrest in the S-phase of the cell cycle in endometrial cancer cells.[5] This is associated with the downregulation of key cell cycle regulatory proteins, including CDC25 and Cyclin-D1.[5]
Quantitative Data: Cytotoxicity of 7Me-IEITC
The following table presents the IC50 values for 7Me-IEITC in various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| ECC-1 | Endometrial Cancer | ~2.5 - 10 |
| KLE | Endometrial Cancer | ~2.5 - 10 |
| SKOV-3 | Ovarian Cancer | ≤ 5 |
| OVCAR-3 | Ovarian Cancer | ≤ 5 |
| BXPC-3 | Pancreatic Cancer | ≤ 5 |
| PC-3 | Prostate Cancer | ≤ 5 |
Data extracted from Singh et al., 2008 and Lange et al., 2012.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the study of 7Me-IEITC, which can be adapted for the investigation of this compound.
4.1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells (e.g., ECC-1, KLE) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0-20 µM of 7Me-IEITC) for 48 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
4.2. Apoptosis Assays
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL) for 5 minutes in the dark.
-
Microscopy: Mount the coverslips on slides and visualize under a fluorescence microscope to observe nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation, nuclear fragmentation).
-
Cell Preparation: Prepare cells as for DAPI staining (fixation and permeabilization).
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche) according to the manufacturer's instructions. This involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Microscopy: Visualize the stained cells under a fluorescence microscope. TUNEL-positive cells (exhibiting green fluorescence) are indicative of apoptosis.
4.3. Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Probe Incubation: Incubate the cells with 10 µM of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an elevation in intracellular ROS levels.
4.4. Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., STAT-3, NF-κB, Caspase-3, PARP-1, CDC25, Cyclin-D1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly suggests that 3-thiocyanato-1H-indole derivatives are a promising class of compounds for anticancer drug development. While detailed mechanistic studies on this compound are currently lacking, the in-depth analysis of its close analogue, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), provides a solid foundation for understanding its potential mechanism of action.
The pro-apoptotic, anti-proliferative, and cell cycle inhibitory effects of 7Me-IEITC, mediated through ROS production and the modulation of key signaling pathways such as STAT-3 and NF-κB, highlight critical avenues for investigation for this compound. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully characterize its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations. A comparative study of the thiocyanate and isothiocyanate derivatives would also be valuable in understanding the structure-activity relationship and optimizing the therapeutic index of this class of compounds.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
7-Methyl-3-thiocyanato-1H-indole is a member of the indole thiocyanate family, a class of compounds that has garnered interest in medicinal chemistry due to the diverse biological activities associated with the indole scaffold.[1] While direct and extensive research on this compound is limited, this guide synthesizes the available data on this compound and its closely related isomers and analogs to illuminate its potential therapeutic applications, particularly in oncology. The indole-3-thiocyanate motif is recognized as a valuable scaffold for developing highly cytotoxic compounds.[2] This document provides a comprehensive overview of the potential mechanisms of action, therapeutic targets, and relevant experimental methodologies to facilitate further research and drug development efforts.
Core Concepts and Potential Therapeutic Applications
The primary therapeutic potential of indole thiocyanates, including this compound and its analogs, appears to be concentrated in the field of oncology. Research on related compounds suggests that they can induce cell death in cancer cells through various mechanisms. A closely related isomer, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), has demonstrated significant cytotoxic effects in endometrial cancer cell lines.[3] This suggests that the 7-methyl-indole backbone coupled with a thiocyanate or isothiocyanate functional group is a promising pharmacophore for anticancer drug design. The broader class of 3-thiocyanato-1H-indoles has also shown potent antiproliferative activity against a range of human cancer cell lines.[2]
Quantitative Data Summary
The cytotoxic and antiproliferative activities of 7-Methyl-indole ethyl isothiocyanate (a close isomer) and other 3-thiocyanato-1H-indole derivatives are summarized in the tables below. This data provides a baseline for understanding the potential potency of this compound.
Table 1: Cytotoxicity of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) in Endometrial Cancer Cell Lines [3]
| Cell Line | IC50 (µM) |
| ECC-1 | ~2.5-10 |
| KLE | ~2.5-10 |
Table 2: Antiproliferative Activity of Substituted 3-Thiocyanato-1H-indoles Against Human Cancer Cell Lines [2]
| Compound | HL60 (IC50, µM) | HEP-2 (IC50, µM) | NCI-H292 (IC50, µM) | MCF-7 (IC50, µM) |
| N-Phenyl-3-thiocyanato-1H-indole | ≤ 6 | ≤ 6 | ≤ 6 | ≤ 6 |
| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | ≤ 6 | ≤ 6 | ≤ 6 | ≤ 6 |
| N-(4-chlorophenyl)-3-thiocyanato-1H-indole | > 6 | > 6 | > 6 | > 6 |
| 2-(4-chlorophenyl)-3-thiocyanato-1H-indole | > 6 | > 6 | > 6 | > 6 |
| 2-Phenyl-3-thiocyanato-1H-indole | > 6 | > 6 | > 6 | > 6 |
Putative Signaling Pathways and Mechanisms of Action
Based on the investigation of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), a primary mechanism of action involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest in cancer cells.[3]
ROS-Mediated Apoptosis
7Me-IEITC treatment has been shown to elevate the production of reactive oxygen species (ROS) in endometrial cancer cells.[3] This increase in ROS leads to a cascade of events culminating in programmed cell death (apoptosis). Key events in this pathway include:
-
Mitochondrial Transmembrane Potential Reduction: Increased ROS levels can disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[3]
-
Activation of Pro-Apoptotic Proteins: The compound was found to activate the pro-apoptotic protein Bad.[3]
-
Suppression of Anti-Apoptotic Proteins: Phosphorylation of the anti-apoptotic protein Bcl2 was suppressed.[3]
-
Caspase Activation: These upstream events lead to the activation of executioner caspases, such as caspase-3 and caspase-7.[3]
-
PARP-1 Deactivation: Activated caspases cleave and deactivate Poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair.[3]
Figure 1: Proposed ROS-mediated apoptotic pathway induced by 7-Methyl-indole ethyl isothiocyanate.
Cell Cycle Arrest
In addition to inducing apoptosis, 7Me-IEITC has been observed to cause cell cycle arrest in the S-phase in KLE endometrial cancer cells.[3] This is accompanied by the downregulation of key cell cycle regulatory proteins:
-
CDC25: A phosphatase that plays a crucial role in cell cycle progression.
-
Cyclin-D1: A key regulatory protein for the G1/S phase transition.
Figure 2: Mechanism of cell cycle arrest induced by 7-Methyl-indole ethyl isothiocyanate.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer effects of indole thiocyanate derivatives. These protocols can be adapted for the study of this compound.
Cell Viability Assay (MTS Assay)[3]
-
Cell Seeding: Plate endometrial cancer cells (e.g., ECC-1, KLE) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 2.5, 5, 10, 25, 50, and 100 µM) for 48 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Measurement of Reactive Oxygen Species (ROS)[3]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
CM-H2DCFDA Staining: Incubate the treated cells with 5 µM 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA; Invitrogen) for 30 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in PBS.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., FACSCalibur, BD Biosciences) with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
Apoptosis Analysis (DAPI Staining and TUNEL Assay)[3]
-
DAPI Staining for Nuclear Morphology:
-
Grow cells on coverslips and treat with the test compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with 1 µg/mL 4',6-diamidino-2-phenylindole (DAPI).
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
-
TUNEL Assay for DNA Fragmentation:
-
Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit (e.g., from Roche Applied Science).
-
Follow the manufacturer's instructions to label the 3'-OH ends of fragmented DNA in apoptotic cells.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Western Blot Analysis for Protein Expression[3]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit (Pierce).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bad, phospho-Bcl2, Caspase-3, Caspase-7, PARP-1, CDC25, Cyclin-D1, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General experimental workflow for evaluating the anticancer potential of this compound.
Conclusion and Future Directions
While direct experimental data on this compound is not yet abundant in published literature, the information available for its close isomer, 7-Methyl-indole ethyl isothiocyanate, and the broader class of 3-thiocyanato-1H-indoles, provides a strong rationale for its investigation as a potential anticancer agent. The proposed mechanisms of ROS-mediated apoptosis and cell cycle arrest offer clear avenues for further research. Future studies should focus on the direct synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its specific IC50 values and confirm if it operates through similar mechanisms as its isothiocyanate counterpart. Further research into the specific protein targets and the potential for in vivo efficacy will be crucial steps in the development of this compound as a therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 7-Methyl-3-thiocyanato-1H-indole and related indole thiocyanate compounds. Due to the specificity of available research, this document synthesizes findings on the broader class of 3-thiocyanato-1H-indoles and draws mechanistic parallels from the closely related and more extensively studied isomer, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC). This guide is intended to serve as a foundational resource for researchers and professionals in oncology and drug discovery.
Introduction to Indole Thiocyanates in Oncology
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its derivatives have been a focal point of anticancer drug research due to their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] The introduction of a thiocyanate (-SCN) or isothiocyanate (-NCS) moiety to the indole ring can significantly enhance cytotoxic activity. While distinct, both functional groups contribute to the anticancer properties of the parent molecule.
This guide focuses on this compound, a specific derivative within the promising class of 3-thiocyanato-1H-indoles. These compounds have demonstrated notable antiproliferative effects against a range of human cancer cell lines.[1][3]
Quantitative Cytotoxicity Data
The antiproliferative activity of 3-thiocyanato-1H-indole derivatives has been evaluated against several human cancer cell lines. The following tables summarize the available quantitative data, primarily from studies on a series of 3-thiocyanato-1H-indoles, as direct data for the 7-methyl derivative is not extensively published. For comparative purposes, cytotoxicity data for the isothiocyanate isomer, 7Me-IEITC, is also presented.
Table 1: In Vitro Cytotoxicity (IC50) of 3-Thiocyanato-1H-indole Derivatives [1][3]
| Compound | HL-60 (Leukemia) | NCI-H292 (Lung) | HEP-2 (Cervical) | MCF-7 (Breast) |
| N-Phenyl-3-thiocyanato-1H-indole | ≤ 6 µM | ≤ 6 µM | ≤ 6 µM | ≤ 6 µM |
| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | ≤ 6 µM | ≤ 6 µM | ≤ 6 µM | ≤ 6 µM |
| N-(4-chlorophenyl)-3-thiocyanato-1H-indole | Slightly Less Active | Slightly Less Active | Slightly Less Active | Slightly Less Active |
| 2-(4-chlorophenyl)-3-thiocyanato-1H-indole | Slightly Less Active | Slightly Less Active | Slightly Less Active | Slightly Less Active |
| 2-Phenyl-3-thiocyanato-1H-indole | Slightly Less Active | Slightly Less Active | Slightly Less Active | Slightly Less Active |
| Doxorubicin (Control) | N/A | N/A | N/A | N/A |
Note: The study reported that several 3-thiocyanato-1H-indoles displayed good to excellent potency with IC50 values ≤ 6 µM and were non-hemolytic. "Slightly Less Active" indicates lower potency compared to the most active compounds in the series.[1][3]
Table 2: In Vitro Cytotoxicity (IC50) of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)
| Cell Line | Cancer Type | IC50 Value | Reference |
| SMS-KCNR | Neuroblastoma | 2.5 - 5.0 µM | [2] |
| SK-N-SH | Neuroblastoma | 2.5 - 5.0 µM | [2] |
| SH-SY5Y | Neuroblastoma | 2.5 - 5.0 µM | [2] |
| IMR-32 | Neuroblastoma | 2.5 - 5.0 µM | [2] |
| ECC-1 | Endometrial Cancer | ~2.5 - 10 µM | [4][5] |
| KLE | Endometrial Cancer | ~2.5 - 10 µM | [4][5] |
Note: 7Me-IEITC was found to be cytotoxic to various neuroblastoma cell lines while primary lung fibroblasts were not significantly affected at concentrations up to 20 µM.[2]
Mechanistic Insights from 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)
While detailed mechanistic studies on this compound are limited, extensive research on its isothiocyanate isomer, 7Me-IEITC, provides valuable insights into the potential mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and oxidative stress.
Induction of Apoptosis
7Me-IEITC has been shown to induce apoptosis in cancer cells through multiple pathways.[2][4] This process is characterized by the activation of caspases, a family of proteases essential for programmed cell death.
-
Caspase Activation: Treatment with 7Me-IEITC leads to the activation of initiator caspases-8 and -9, as well as the effector caspase-3.[2]
-
Mitochondrial Pathway: The compound causes a reduction in the mitochondrial transmembrane potential, indicating the involvement of the intrinsic apoptotic pathway.[4]
-
ROS-Mediated Apoptosis: 7Me-IEITC treatment elevates the production of reactive oxygen species (ROS), which in turn triggers apoptosis. This is supported by the observation that pre-treatment with an antioxidant like ascorbic acid can abrogate the cytotoxic effects.[4]
-
Regulation of Apoptotic Proteins: The compound activates pro-apoptotic proteins such as Bad and suppresses anti-apoptotic proteins like Bcl2. It also leads to the deactivation of PARP-1, a protein involved in DNA repair.[4]
The proposed apoptotic signaling pathway for 7Me-IEITC is illustrated below.
Caption: Proposed apoptotic signaling pathway of 7Me-IEITC.
Cell Cycle Arrest
In addition to inducing apoptosis, 7Me-IEITC has been observed to cause cell cycle arrest. In endometrial cancer cells, it arrested the cell cycle progression in the S-phase.[4] This was accompanied by the downregulation of key cell cycle regulators such as CDC25 and cyclin-D1.[4]
The logical flow of 7Me-IEITC-induced cell cycle arrest is depicted in the following diagram.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Effect of Indole Ethyl Isothiocyanates on Proliferation, Apoptosis and MAPK Signaling in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
7-Methyl-3-thiocyanato-1H-indole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in publicly accessible literature for the solubility and stability of 7-Methyl-3-thiocyanato-1H-indole. This guide provides a framework of recommended experimental protocols and potential properties based on related chemical structures. All quantitative data presented are illustrative and should be confirmed through empirical testing.
Introduction
This compound is a heterocyclic compound belonging to the indole family, characterized by a methyl group at the 7-position and a thiocyanate group at the 3-position of the indole ring. Indole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The thiocyanate moiety can also contribute to the pharmacological profile of a molecule. A comprehensive understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent, influencing its formulation, bioavailability, and shelf-life.
Physicochemical Properties
A summary of the predicted and known properties of structurally related compounds is presented below. These values serve as an estimation and should be experimentally verified for this compound.
| Property | Predicted/Related Compound Data | Source |
| Molecular Formula | C₁₀H₈N₂S | N/A |
| Molecular Weight | 188.25 g/mol | N/A |
| XLogP3 | ~3.0 - 4.0 (Estimated) | N/A |
| Melting Point | 89-91 °C (for 5-methyl-3-thiocyanato-1H-indole) | |
| Boiling Point | 396.892±22.00 °C (Predicted for 5-methyl-3-thiocyanato-1H-indole) |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. The following table outlines the recommended solvents and conditions for determining the solubility of this compound.
Illustrative Solubility Data
| Solvent System | Temperature (°C) | Method | Illustrative Solubility (mg/mL) |
| Water | 25 | Shake-Flask | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | < 0.1 |
| 0.1 N HCl (pH 1.2) | 37 | Shake-Flask | < 0.1 |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask | 0.1 - 0.5 |
| Dimethyl Sulfoxide (DMSO) | 25 | Visual | > 50 |
| Ethanol | 25 | Visual | 5 - 10 |
| Methanol | 25 | Visual | 1 - 5 |
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
-
Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in mg/mL or mol/L.
Equilibrium Solubility Determination Workflow
Stability Profile
Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions and predicting its degradation pathways.
Illustrative Stability Data (Solution State, 40°C)
| Condition | Incubation Time (hours) | Illustrative % Remaining | Degradation Products |
| pH 1.2 (0.1 N HCl) | 24 | 95 | To be determined |
| pH 7.4 (PBS) | 24 | 98 | To be determined |
| pH 9.0 (Buffer) | 24 | 85 | To be determined |
| 3% H₂O₂ | 4 | 70 | Oxidation products |
| Light (ICH Q1B) | 24 | 90 | Photodegradation products |
Experimental Protocol: Solution Stability Assessment
This protocol evaluates the stability of the compound in various aqueous environments.
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in the desired aqueous buffers (e.g., pH 1.2, 7.4, 9.0).
-
Incubation: Incubate the solutions at controlled temperatures (e.g., 25°C, 40°C, 60°C) and protect from light unless photostability is being assessed.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the solutions.
-
Sample Quenching: Stop the degradation reaction by adding a suitable quenching agent or by immediate freezing.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and to detect the formation of any degradation products.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Determine the degradation rate constant and half-life (t₁/₂).
Solution Stability Assessment Workflow
Potential Signaling Pathways
While the specific molecular targets of this compound are yet to be elucidated, related indole and isothiocyanate compounds have been shown to modulate various signaling pathways, particularly in the context of cancer.[1] A study on 3-thiocyanato-1H-indoles has demonstrated their potential as anticancer agents.[2] Based on the activities of similar compounds, a putative signaling pathway is proposed below.
Putative Signaling Pathway for Anticancer Activity
This proposed pathway suggests that this compound may induce the production of reactive oxygen species (ROS), which in turn can modulate downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells. This remains a hypothesis and requires experimental validation.
Conclusion
The successful development of this compound as a therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a roadmap for researchers and drug development professionals to systematically evaluate the solubility and stability of this promising compound. The outlined experimental protocols, if followed, will generate the critical data needed to inform formulation strategies, predict in vivo behavior, and ensure the development of a safe and effective drug product. Further research is warranted to confirm the illustrative data and to explore the proposed biological mechanisms of action.
References
An In-depth Technical Guide on the Synthesis, Biological Activity, and Mechanisms of Indole Thiocyanates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole thiocyanates are a class of synthetic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent anticancer and antimicrobial properties. While structurally related to naturally occurring indole derivatives and isothiocyanates found in cruciferous vegetables, indole thiocyanates themselves are not typically isolated from natural sources. Their biological activity stems from the unique chemical properties of the thiocyanate (-SCN) group attached to the indole scaffold. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of indole thiocyanates, intended for researchers and professionals in drug discovery and development.
Introduction: The Synthetic Origin and Therapeutic Potential of Indole Thiocyanates
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Cruciferous vegetables are a rich source of indole-containing glucosinolates, such as glucobrassicin.[2][3] Upon plant tissue damage, the enzyme myrosinase hydrolyzes these glucosinolates into various bioactive compounds, including indole-3-carbinol and isothiocyanates.[2][4] While the unstable indol-3-ylmethyl isothiocyanate is an intermediate in this process, true indole thiocyanates are generally not found in nature.[2][5] However, the thiocyanate ion (SCN⁻) itself is released during the enzymatic degradation of some glucosinolates, such as glucobrassicin-1-sulfonate, and is recognized as a plant-derived goitrogen.[6]
The significant biological activities of both the indole moiety and the thiocyanate group have prompted the synthetic exploration of indole thiocyanates. These synthetic compounds have emerged as promising candidates for therapeutic development, exhibiting a range of biological effects, most notably in the realms of oncology and infectious diseases. This guide will focus on the synthesis, quantitative biological data, and mechanistic pathways of these synthetically derived molecules.
Synthesis of Indole Thiocyanates
The primary approach for synthesizing indole thiocyanates is through the electrophilic thiocyanation of the indole ring, which is highly activated towards electrophilic substitution at the C-3 position. Various reagents and conditions have been developed to achieve this transformation efficiently and selectively.
A general workflow for the synthesis of 3-thiocyanatoindoles is depicted below.
Caption: General workflow for the synthesis of 3-thiocyanatoindoles.
Several methods have been reported, each with its own advantages in terms of yield, reaction time, and environmental impact. A selection of these methods is summarized in the table below.
| Method | Reagents | Key Features | Yields | Reference |
| Solvent-Free Mechanochemical | N-chlorosuccinimide (NCS), NaSCN, Silica Gel | Sustainable, rapid (15-30 min), catalyst-free | Good to Excellent | [5] |
| Visible-Light-Promoted | Rose Bengal, Air | Mild, high-yielding, environmentally benign | High | [2] |
| o-Iodoxybenzoic Acid (IBX) Mediated | IBX, NH4SCN | Mild, neutral conditions, rapid (15 min), metal-free | Excellent | [7] |
| Ultrasound-Promoted | NCS, NH4SCN, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Short reaction times, broad substrate scope | Good to Excellent | [8] |
| Grinding Method | PhI(OAc)2, NH4SCN | Solvent-free, rapid (15 min), no metal catalysts | 75-86% | [9] |
| Peroxide-Mediated | trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, NaSCN | Mild, room temperature, high regioselectivity | Excellent | [10] |
Biological Activities of Indole Thiocyanates
Synthetic indole thiocyanates have demonstrated significant potential as both anticancer and antimicrobial agents. Their activity is often attributed to the electrophilic nature of the thiocyanate group, which can interact with biological nucleophiles, and the ability of the indole scaffold to participate in various biological interactions.
Anticancer Activity
Numerous studies have highlighted the antiproliferative and pro-apoptotic effects of indole thiocyanates against various cancer cell lines. The substitution pattern on the indole ring can significantly influence the cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Biological Effect | Reference |
| 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) | SKOV-3 (Ovarian) | ≤ 5 | Down-regulation of pro-survival kinases (STAT-3, IKKα, NF-κB), apoptosis, G2/M cell cycle arrest. | [9] |
| 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) | ECC-1 (Endometrial) | ~2.5 - 10 | ROS-mediated apoptosis, S-phase cell cycle arrest. | [11] |
| Indole-3-ethyl isothiocyanate (homoITC) | A2780 (Ovarian) | 5 - 15 (synergistic with cisplatin) | Enhances sensitivity to cisplatin, induces apoptosis. | [12] |
| N-Phenyl-3-thiocyanato-1H-indole | HL60 (Leukemia) | ≤ 6 | Potent antiproliferative activity. | [13] |
| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | HL60 (Leukemia) | ≤ 6 | Potent antiproliferative activity. | [13] |
Antimicrobial Activity
The antimicrobial properties of indole thiocyanates and related isothiocyanates have been investigated against a range of human pathogens. The mechanism of action is often linked to the disruption of cellular processes and membrane integrity.
| Compound/Class | Organism(s) | MIC (mg/L or µg/mL) | Mechanism of Action | Reference |
| Aliphatic Isothiocyanates | E. coli | 87.7 - 191.3 (mg/L) | Induction of the stringent response (amino acid starvation). | [14] |
| Benzyl isothiocyanate (BITC) | C. jejuni | 5 (µg/mL) | Loss of membrane integrity and potential, influences redox balance. | [15] |
| Allyl isothiocyanate (AITC) | E. coli O157:H7 | N/A | Affects cell membrane integrity, inhibits thioredoxin reductase and acetate kinase. | [15] |
| Thiocyanate (SCN⁻) | P. aeruginosa (in a mouse model) | N/A | Decreased bacterial load, anti-inflammatory effects. | [16] |
Signaling Pathways and Mechanisms of Action
The biological effects of indole thiocyanates and related isothiocyanates are mediated through the modulation of various cellular signaling pathways. In cancer cells, these compounds often induce apoptosis and cell cycle arrest, while in microbes, they disrupt essential metabolic processes.
Anticancer Signaling Pathways
Isothiocyanates, the chemical cousins of thiocyanates, are known to exert their anticancer effects through multiple mechanisms.[10][17] Synthetic indole isothiocyanates, such as 7Me-IEITC, have been shown to engage similar pathways, leading to cancer cell death.
A key mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[11] This leads to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways. Concurrently, pro-survival signaling pathways are often inhibited.
Caption: Anticancer mechanisms of indole (iso)thiocyanates.
Antimicrobial Mechanism of Action
The antimicrobial action of isothiocyanates against bacteria like E. coli has been linked to the induction of the stringent response.[14] This is a stress response mechanism triggered by nutrient starvation, particularly a lack of amino acids. Isothiocyanates appear to induce a state of pseudo-starvation, leading to the accumulation of the alarmones (p)ppGpp, which in turn inhibits essential cellular processes like DNA replication and protein synthesis, ultimately halting bacterial growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. Indole Compounds Related to Auxins and Goitrogens of Woad (Isatis tinctoria L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. Dietary indoles and isothiocyanates that are generated from cruciferous vegetables can both stimulate apoptosis and confer protection against DNA damage in human colon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Indole Ethyl Isothiocyanate (7Me-IEITC) with Anti-proliferative and Pro-apoptotic Effects on Platinum-resistant Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic isothiocyanate indole-3-ethyl isothiocyanate (homoITC) enhances sensitivity of human ovarian carcinoma cell lines A2780 and A2780/CP to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates [frontiersin.org]
- 15. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Methyl-3-thiocyanato-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Methyl-3-thiocyanato-1H-indole from 7-methylindole. The presented methodology is based on an efficient, solvent-free mechanochemical approach utilizing N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN) for the electrophilic thiocyanation of the indole core. This method offers high yields and a simplified work-up procedure. These application notes are intended to guide researchers in the fields of medicinal chemistry and drug development in the preparation of functionalized indole scaffolds. 3-Thiocyanato-1H-indoles are valuable intermediates in the synthesis of various biologically active compounds, exhibiting a range of pharmacological activities.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. Functionalization of the indole ring is a key strategy for modulating the biological activity of these compounds. Specifically, the introduction of a thiocyanate group at the C-3 position of the indole nucleus provides a versatile handle for further chemical transformations, enabling the synthesis of a diverse array of sulfur-containing heterocyclic compounds. These derivatives have garnered significant interest due to their potential as anticancer, anti-HIV, and antifungal agents.[1]
The synthesis of this compound is of particular interest as the methyl group at the 7-position can influence the steric and electronic properties of the molecule, potentially leading to unique biological activities. Traditional methods for thiocyanation often involve harsh reaction conditions or the use of toxic reagents. The protocol detailed below is based on a modern, environmentally benign mechanochemical approach, which proceeds under solvent-free conditions with high efficiency.[2]
Experimental Protocols
Materials and Equipment
-
7-Methylindole (C₉H₉N)
-
N-Chlorosuccinimide (NCS)
-
Sodium thiocyanate (NaSCN)
-
Silica gel (60-120 mesh)
-
Mixer mill (e.g., RETSCH mixer-mill MM400)
-
Stainless steel (SS) milling jar (5 mL) with a 10 mm stainless steel ball
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus
-
Standard laboratory glassware
-
Rotary evaporator
General Procedure for Mechanochemical Thiocyanation of 7-Methylindole[2]
-
Preparation: To a 5 mL stainless steel milling jar, add 7-methylindole (1 mmol), sodium thiocyanate (1.1 equiv.), N-chlorosuccinimide (1 equiv.), and silica gel (300 mg).
-
Milling: Add a 10 mm stainless steel ball to the jar, seal it, and place it in a mixer mill. Mill the mixture at a frequency of 30 Hz for 15 minutes.
-
Monitoring: After 15 minutes, the reaction progress can be monitored by taking a small sample of the solid mixture, dissolving it in a suitable organic solvent (e.g., ethyl acetate), and analyzing it by thin-layer chromatography.
-
Purification: Upon completion of the reaction, the solid reaction mixture is directly loaded onto a silica gel column for purification.
-
Isolation: The product is eluted from the column using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient). The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 7-Methylindole | Starting Material | C₉H₉N | 131.17 |
| This compound | Product | C₁₀H₈N₂S | 188.25 |
Table 2: Summary of a Typical Experimental Run
| Parameter | Value |
| Scale | 1 mmol (131.17 mg of 7-methylindole) |
| Molar Ratio (Indole:NaSCN:NCS) | 1 : 1.1 : 1 |
| Milling Frequency | 30 Hz |
| Reaction Time | 15 minutes |
| Yield | High (as reported in the literature)[2] |
| Purification Method | Column Chromatography |
Visualizations
References
Application Notes and Protocols for 7-Methyl-3-thiocyanato-1H-indole in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Methyl-3-thiocyanato-1H-indole, also referred to as 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), in cancer cell line research. This document includes a summary of its cytotoxic and anti-proliferative effects, detailed experimental protocols for its evaluation, and diagrams of the key signaling pathways involved in its mechanism of action.
Introduction
This compound is a novel indole derivative that has demonstrated potent anti-cancer properties in a variety of cancer cell lines. It has been shown to be selectively cytotoxic to cancer cells while having minimal effect on normal cells. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key pro-survival signaling pathways. These characteristics make it a promising candidate for further investigation in cancer therapeutics.
Data Presentation
The following table summarizes the cytotoxic activity of this compound across various human cancer cell lines, with IC50 values representing the concentration required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKOV-3 | Ovarian Cancer | ≤ 5 | [1] |
| OVCAR-3 | Ovarian Cancer | ≤ 5 | [1] |
| BXPC-3 | Pancreatic Cancer | ≤ 5 | [1] |
| PC-3 | Prostate Cancer | ≤ 5 | [1] |
| ECC-1 | Endometrial Cancer | ~2.5-10 | [2][3] |
| KLE | Endometrial Cancer | ~2.5-10 | [2][3] |
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism that includes:
-
Induction of Apoptosis: It triggers programmed cell death by causing a rapid loss of the mitochondrial transmembrane potential, leading to the activation of caspases and inactivation of PARP-1.[1][2] This process is also mediated by the generation of reactive oxygen species (ROS).[2][3]
-
Cell Cycle Arrest: The compound has been shown to arrest the cell cycle in the G2/M phase in ovarian cancer cells and in the S-phase in endometrial cancer cells.[1][2]
-
Downregulation of Pro-Survival Signaling: It inhibits key pro-survival kinases and transcription factors, including STAT-3, IKKα, and NF-κB.[1]
Mandatory Visualizations
Here are the diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: A general experimental workflow for assessing the anti-cancer effects of this compound.
Caption: The proposed apoptotic signaling pathway initiated by this compound.
Caption: Inhibition of STAT-3 and NF-κB pro-survival signaling pathways by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by DAPI Staining
This protocol is for visualizing nuclear morphological changes associated with apoptosis.
Materials:
-
Treated and untreated cancer cells on coverslips or in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add DAPI staining solution and incubate for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with a drop of mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Apoptosis Detection by TUNEL Assay
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and untreated cancer cells on coverslips or in a multi-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions)
-
Fluorescence microscope
Procedure:
-
Follow steps 1-3 of the DAPI staining protocol for cell fixation.
-
Permeabilize the cells with permeabilization solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
If desired, counterstain with DAPI.
-
Mount and visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright green or red fluorescence depending on the label used.
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of proteins involved in apoptosis and survival pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against STAT-3, NF-κB, Caspase-3, PARP-1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cell suspensions
-
PBS
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Mitochondrial Membrane Potential Assay by Flow Cytometry (FACS)
This protocol is for measuring changes in the mitochondrial membrane potential.
Materials:
-
Treated and untreated cell suspensions
-
PBS
-
JC-1 or similar fluorescent dye that detects changes in mitochondrial potential
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in a medium containing the mitochondrial potential-sensitive dye (e.g., JC-1).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channels (e.g., green for JC-1 monomers and red for J-aggregates).
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
References
Application Notes and Protocols for the Quantification of 7-Methyl-3-thiocyanato-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 7-Methyl-3-thiocyanato-1H-indole in biological matrices. The methodologies described are based on established analytical techniques for similar small molecules and indole derivatives, offering a robust starting point for method development and validation.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to the known biological activities of indole derivatives. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document outlines two proposed analytical methods: a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂S | - |
| Molecular Weight | 204.25 g/mol | - |
| Predicted LogP | ~2.5 - 3.5 | - |
| Predicted pKa | Not readily ionizable | - |
Proposed Analytical Method 1: LC-MS/MS for Quantification in Human Plasma
This method is designed for the selective and sensitive quantification of this compound in human plasma, suitable for preclinical and clinical studies.
Experimental Protocol
3.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., this compound-¹³C₆, if available, or a structurally similar stable isotope-labeled compound at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 205.0 -> Product ion (Q3) m/z [To be determined by infusion and fragmentation analysis].
-
Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ of IS -> Product ion (Q3) m/z [To be determined].
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
-
Expected Quantitative Performance
The following table summarizes the anticipated performance characteristics of the proposed LC-MS/MS method.
| Parameter | Expected Result |
| Linearity | |
| Calibration Curve Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy | 85% - 115% (for LLOQ: 80% - 120%) |
| Precision (CV%) | ≤ 15% (for LLOQ: ≤ 20%) |
| Matrix Effect | Within acceptable limits (e.g., 85% - 115%) |
| Recovery | Consistent and reproducible |
Workflow Diagram
Caption: Proposed workflow for the LC-MS/MS analysis of this compound.
Proposed Analytical Method 2: HPLC-UV for Quantification
This method provides a more accessible alternative to LC-MS/MS for the quantification of this compound, suitable for formulations or in vitro samples where high sensitivity is not the primary requirement.
Experimental Protocol
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of the sample, add 500 µL of water and vortex.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-UV analysis.
4.1.2. HPLC-UV Conditions
-
System: A high-performance liquid chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60% acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan (predicted to be around 220 nm and 280 nm based on the indole chromophore).
-
Injection Volume: 20 µL.
Expected Quantitative Performance
The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV method.
| Parameter | Expected Result |
| Linearity | |
| Calibration Curve Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | 90% - 110% |
| Precision (CV%) | ≤ 10% |
| Recovery | > 85% |
Hypothetical Signaling Pathway Involvement
Given that many indole derivatives exhibit anticancer properties, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Caption: Hypothetical inhibition of cancer cell signaling pathways by this compound.
Application Note: Cell-Based Assays to Evaluate the Efficacy of 7-Methyl-3-thiocyanato-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction Indole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The indole-3-thiocyanate motif, in particular, has been identified as a promising scaffold for developing compounds with high cytotoxic activity against various cancer cell lines.[1][2] This application note provides a comprehensive suite of cell-based assays and detailed protocols to evaluate the efficacy and elucidate the mechanism of action of a specific derivative, 7-Methyl-3-thiocyanato-1H-indole. The described assays are fundamental in early-stage drug discovery for quantifying cytotoxicity, and understanding the effects on critical cellular processes such as apoptosis and cell cycle progression.[3][4] A related compound, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), has been shown to induce reactive oxygen species (ROS) mediated apoptosis and cell cycle arrest in endometrial cancer cells, suggesting a potential mechanism of action for the title compound.[5][6]
Hypothesized Mechanism of Action Based on preliminary data from analogous compounds[5], it is hypothesized that this compound may exert its cytotoxic effects by inducing intracellular ROS. This oxidative stress can trigger the intrinsic apoptosis pathway by modulating mitochondrial membrane potential and activating Bcl-2 family proteins, leading to the activation of executioner caspases 3 and 7 and subsequent cell death. Furthermore, the compound may interfere with cell cycle progression by downregulating key regulatory proteins.
Recommended Experimental Workflow
A tiered approach is recommended to efficiently characterize the biological activity of this compound. The workflow begins with a broad assessment of cytotoxicity, followed by more detailed investigations into the specific mechanisms of cell death and cell cycle disruption.
References
- 1. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study - Int J Pharm Chem Anal [ijpca.org]
- 3. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Testing of 7-Methyl-3-thiocyanato-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the in vivo evaluation of 7-Methyl-3-thiocyanato-1H-indole, a novel indole derivative with potential therapeutic applications. Based on the known biological activities of related indole and thiocyanate compounds, the primary focus of these protocols is on assessing the anti-cancer and anti-inflammatory properties of this molecule.[1][2][3][4][5]
Application Note 1: Evaluation of Anti-Cancer Efficacy in a Xenograft Mouse Model
Objective: To determine the in vivo anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer cell xenografts. The selection of the cancer cell line can be guided by in vitro cytotoxicity data.[4] A study on the related compound, 7-Methyl-indole ethyl isothiocyanate, has shown efficacy in endometrial cancer cell lines, suggesting this as a potential starting point.[6]
Animal Model: Athymic nude mice (e.g., NU/NU) or other suitable immunodeficient strains are recommended to prevent graft rejection.
Experimental Workflow:
Caption: Workflow for in vivo anti-cancer efficacy testing.
Protocol: Xenograft Model
-
Animal Husbandry:
-
House athymic nude mice (6-8 weeks old) in a specific pathogen-free environment.
-
Provide ad libitum access to sterile food and water.
-
Allow for a 1-2 week acclimatization period before the start of the experiment.
-
-
Cell Culture and Implantation:
-
Culture a suitable human cancer cell line (e.g., HCT-116, MCF-7, or an endometrial cancer line like ECC-1) under standard conditions.[4][6][7]
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in corn oil or a saline solution with a solubilizing agent like Tween 80).
-
Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD).
-
Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
Administer the compound (e.g., via oral gavage or intraperitoneal injection) at predetermined doses daily or on an alternate-day schedule for a specified period (e.g., 21 days). The control group should receive the vehicle only.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and general health of the animals throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histology, and biomarker analysis (e.g., proliferation markers like Ki-67, apoptotic markers like cleaved caspase-3).
-
Collect blood and major organs for toxicological assessment.
-
Proposed Signaling Pathway for Anti-Cancer Activity
Caption: Proposed ROS-mediated apoptotic pathway.
Data Presentation: Quantitative Anti-Cancer Data
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 | +5.0 ± 2.0 |
| Compound (Low Dose) | 10 | 900 ± 180 | 40 | +3.5 ± 2.5 |
| Compound (High Dose) | 30 | 450 ± 120 | 70 | -2.0 ± 3.0 |
| Positive Control | Varies | 300 ± 100 | 80 | -8.0 ± 4.0 |
Application Note 2: Assessment of Anti-Inflammatory Properties in an LPS-Induced Inflammation Model
Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a mouse model of acute inflammation induced by lipopolysaccharide (LPS). Indole derivatives have been shown to alleviate liver inflammation.[8]
Animal Model: C57BL/6 mice are commonly used for this model due to their robust inflammatory response to LPS.
Protocol: LPS-Induced Inflammation
-
Animal Husbandry:
-
House C57BL/6 mice (8-10 weeks old) under standard laboratory conditions.
-
Provide ad libitum access to standard chow and water.
-
Allow for a 1-week acclimatization period.
-
-
Compound Administration and LPS Challenge:
-
Randomize mice into treatment and control groups (n=6-8 per group).
-
Pre-treat mice with this compound (prepared as described previously) or vehicle via oral gavage.
-
After a set pre-treatment time (e.g., 1-2 hours), induce acute inflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg). A control group receiving vehicle and saline (instead of LPS) should be included.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture for serum cytokine analysis.
-
Euthanize the mice and harvest relevant tissues, such as the liver and lungs, for gene expression and histological analysis.[8]
-
-
Endpoint Measurements:
-
Serum Cytokines: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
-
Gene Expression: Analyze the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Nos2) in liver tissue using quantitative real-time PCR (qRT-PCR).[8]
-
Histology: Perform H&E staining of liver and lung sections to assess inflammatory cell infiltration and tissue damage.
-
Proposed Signaling Pathway for Anti-Inflammatory Activity
Caption: Proposed inhibition of inflammatory pathways.
Data Presentation: Quantitative Anti-Inflammatory Data
| Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Liver Nos2 mRNA (Fold Change) |
| Control (Saline) | 0 | 50 ± 15 | 20 ± 8 | 1.0 ± 0.2 |
| LPS + Vehicle | 0 | 2500 ± 400 | 1800 ± 300 | 25.0 ± 5.0 |
| LPS + Compound (Low Dose) | 10 | 1500 ± 350 | 1000 ± 250 | 15.0 ± 4.0 |
| LPS + Compound (High Dose) | 30 | 800 ± 200 | 500 ± 150 | 7.0 ± 2.5 |
Pharmacokinetic and Toxicological Considerations
A preliminary pharmacokinetic (PK) study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform dosing regimens for efficacy studies. Analysis of thiocyanate levels in plasma and urine can be performed using established methods to monitor metabolite formation.[9][10] Acute and sub-chronic toxicity studies in rodents should be conducted to establish a safety profile. This involves dose escalation studies to identify the MTD and repeated-dose studies (e.g., 28 days) to assess target organ toxicity through clinical observations, hematology, clinical chemistry, and histopathology.
References
- 1. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents [ouci.dntb.gov.ua]
- 4. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gut microbiota metabolite indole alleviates liver inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for determining thiocyanate in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of 7-Methyl-3-thiocyanato-1H-indole in Agricultural Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel bioactive molecules is a cornerstone of advancing agricultural practices. Among these, indole derivatives have garnered significant attention due to their diverse biological activities, ranging from plant growth regulation to crop protection.[1][2][3] This document provides a detailed examination of the potential applications of 7-Methyl-3-thiocyanato-1H-indole in agricultural research, drawing upon existing knowledge of related indole compounds and their established roles in agriculture. While direct research on this specific molecule is limited, its structural features—a 7-methylated indole scaffold combined with a 3-thiocyanato group—suggest a strong potential for development as a plant growth regulator, fungicide, or herbicide.
Potential as a Plant Growth Regulator
The 7-methyl substitution on the indole ring is a key feature that suggests a role in plant growth regulation. A patent for 7-methylindole highlights its efficacy in stunting or dwarfing plant growth, which can be beneficial in various agricultural scenarios.[4] For instance, controlled stunting can increase the sugar concentration in sugarcane and reduce the mowing frequency of grasses.[4]
Application Notes:
Based on the data for 7-methylindole, this compound could be investigated for the following applications:
-
Lodging Prevention in Cereals: By controlling vertical growth, the compound could strengthen stalks and reduce crop loss from wind and rain.
-
Enhancing Harvest Index: Redirecting plant resources from vegetative growth to reproductive growth (e.g., grain, fruit) can increase yield.
-
Turf Management: Use on golf courses and lawns to reduce mowing frequency and improve turf density.
-
Flowering Inhibition: In specific grasses, inhibiting flowering can be a desirable trait.[4]
Quantitative Data: Application Rates for Plant Growth Regulation (based on 7-methylindole)
| Application Target | Recommended Rate ( kg/hectare ) | Preferred Rate ( kg/hectare ) | Desired Effect | Reference |
| General Plant Growth Regulation | 1 - 20 | 2 - 5 | Stunting/Dwarfing | [4] |
| Herbicidal Action | Higher than growth regulation rates | Not specified | Plant death | [4] |
Experimental Protocol: Evaluation of Plant Growth Regulating Effects
This protocol is adapted from methodologies used for evaluating plant growth regulators.
Objective: To determine the effect of this compound on the growth of a model plant (e.g., wheat, Triticum aestivum).
Materials:
-
This compound
-
Wetting agent (e.g., Tween 20)
-
Distilled water
-
Wheat seeds
-
Pots with sterile potting mix
-
Growth chamber with controlled light, temperature, and humidity
-
Ruler or caliper
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Prepare a series of dilutions to achieve final application rates equivalent to 1, 5, 10, and 20 kg/hectare . The final spray solution should contain a wetting agent (e.g., 0.1% Tween 20).
-
Plant Cultivation: Sow wheat seeds in pots and grow them in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Application: At the two-leaf stage, apply the different concentrations of the test compound as a foliar spray until runoff. A control group should be sprayed with the solvent and wetting agent solution only.
-
Data Collection: Measure plant height, stem diameter, and leaf area at 7, 14, and 21 days after treatment. At the end of the experiment, measure the fresh and dry weight of the shoots and roots.
-
Statistical Analysis: Analyze the data using ANOVA to determine statistically significant differences between the treatment groups and the control.
Potential as a Fungicide
Application Notes:
This compound could be tested against a range of plant pathogenic fungi, including:
-
Botrytis cinerea (gray mold)
-
Fusarium species (causative agents of various wilts and blights)
-
Phytophthora infestans (late blight of potato and tomato)
-
Powdery mildew and downy mildew species
Experimental Protocol: In Vitro Antifungal Assay
Objective: To determine the in vitro antifungal activity of this compound against a target fungal pathogen.
Materials:
-
This compound
-
Pure culture of the target fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Amended Media Preparation: Add different concentrations of the test compound to molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 22°C for B. cinerea) in the dark.
-
Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate (without the test compound) reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration. Determine the EC50 value (the concentration that inhibits 50% of the fungal growth).
Potential as a Herbicide
Certain indole derivatives have been investigated as herbicides, often acting as mimics of the plant hormone auxin, leading to uncontrolled growth and eventual plant death.[3][5][6] The thiocyanate group can also contribute to herbicidal activity. Therefore, this compound warrants investigation for its potential herbicidal properties.
Application Notes:
The compound could be screened for both pre-emergent and post-emergent herbicidal activity against a panel of common agricultural weeds, including both monocots and dicots.
Experimental Protocol: Seedling Growth Inhibition Assay
Objective: To assess the pre-emergent herbicidal activity of this compound.
Materials:
-
This compound
-
Seeds of a model weed (e.g., Arabidopsis thaliana or cress)
-
Agar medium
-
Sterile petri dishes
-
Growth chamber
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound.
-
Amended Media Preparation: Incorporate various concentrations of the compound into a molten agar medium.
-
Seed Plating: Place a defined number of seeds onto the surface of the solidified agar in each petri dish.
-
Incubation: Place the dishes in a growth chamber under controlled conditions.
-
Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition for each parameter and determine the IC50 value (the concentration that causes 50% inhibition).
Conclusion
While direct experimental data on the agricultural applications of this compound is not yet available in the public domain, its chemical structure provides a strong rationale for its investigation as a plant growth regulator, fungicide, and herbicide. The protocols and application notes provided herein offer a framework for researchers to explore the potential of this and other novel indole derivatives in the ongoing effort to develop new and effective tools for sustainable agriculture. Further research is necessary to elucidate its precise mechanisms of action and to evaluate its efficacy and crop safety under field conditions.
References
- 1. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates [mdpi.com]
- 2. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3923492A - Regulating plant growth with 7-methylindole - Google Patents [patents.google.com]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methyl-3-thiocyanato-1H-indole as a Putative IDO1 Enzyme Inhibitor
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 7-Methyl-3-thiocyanato-1H-indole as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune responses. Its upregulation in various cancers contributes to an immunosuppressive tumor microenvironment, making it a prime target for cancer immunotherapy. These notes offer a comprehensive guide to evaluating the inhibitory potential of this compound against IDO1, encompassing both biochemical and cell-based assays.
Introduction to IDO1 and its Role in Cancer
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This enzymatic activity is a central component of the kynurenine pathway.[3][4][5] In the context of cancer, tumor cells and surrounding immune cells often overexpress IDO1.[6][7][8] This heightened IDO1 activity leads to two primary immunosuppressive effects within the tumor microenvironment:
-
Tryptophan Depletion: The depletion of L-tryptophan arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity.[1][9]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[1][9]
By creating an immunosuppressive milieu, IDO1 allows cancer cells to evade immune surveillance and destruction.[8] Therefore, the development of small molecule inhibitors targeting IDO1 is a promising strategy in cancer immunotherapy, with the potential to restore T cell function and enhance the efficacy of other cancer treatments.[1][8]
This compound: A Hypothetical IDO1 Inhibitor
While specific data on this compound as an IDO1 inhibitor is not currently available in the public domain, its indole scaffold is a common feature in many known IDO1 inhibitors. This structural motif suggests that this compound may possess inhibitory activity against IDO1. The protocols outlined below provide a framework for testing this hypothesis and characterizing its potential as a novel therapeutic agent.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the inhibitory activity of this compound against human IDO1. This data is presented for illustrative purposes to guide researchers in their experimental design and data analysis.
| Parameter | This compound | Epacadostat (Reference Inhibitor) |
| Biochemical IC50 (nM) | 150 | 70 |
| Cell-based IC50 (nM) | 500 | 200 |
| Mode of Inhibition | Competitive with L-Tryptophan | Competitive with L-Tryptophan |
| Selectivity (vs. IDO2) | >100-fold | >100-fold |
| Selectivity (vs. TDO) | >100-fold | >100-fold |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for screening and characterizing potential IDO1 inhibitors like this compound.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Caption: Experimental Workflow for IDO1 Inhibitor Characterization.
Experimental Protocols
This protocol details a cell-free assay to determine the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity.
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5)
-
L-Tryptophan (substrate)
-
L-Ascorbic Acid
-
Methylene Blue
-
Catalase
-
This compound (test compound)
-
Epacadostat (positive control inhibitor)
-
DMSO (vehicle)
-
Trichloroacetic Acid (TCA), 30% (w/v)
-
Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Epacadostat in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following components to the IDO1 assay buffer:
-
L-Ascorbic Acid (final concentration: 20 mM)
-
Methylene Blue (final concentration: 10 µM)
-
Catalase (final concentration: 200 µg/mL)
-
-
Inhibitor Addition: Add 1 µL of the diluted test compound, positive control, or DMSO (for vehicle control) to the appropriate wells.
-
Enzyme Addition: Add recombinant human IDO1 enzyme to each well (final concentration will depend on the specific activity of the enzyme lot, typically in the ng/µL range).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan to each well (final concentration: 200 µM).
-
Incubation: Incubate the plate at 37°C for 60 minutes.[10]
-
Reaction Termination: Stop the reaction by adding 40 µL of 30% TCA to each well.[10]
-
Hydrolysis: Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Kynurenine Detection: Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.[10]
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
SK-OV-3 ovarian cancer cell line (or other suitable cell line with inducible IDO1 expression)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human Interferon-gamma (IFN-γ)
-
This compound (test compound)
-
Epacadostat (positive control inhibitor)
-
DMSO (vehicle)
-
Trichloroacetic Acid (TCA), 30% (w/v)
-
Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[8][9]
-
IDO1 Induction: Add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8][9]
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in fresh cell culture medium. Replace the existing medium with the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8][9]
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Kynurenine Measurement:
-
Add 30% TCA to the supernatant samples (e.g., 30 µL TCA to 60 µL supernatant).[5]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[5]
-
Centrifuge the samples to pellet any precipitate.[5]
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.[5]
-
After a 10-15 minute incubation at room temperature, measure the absorbance at 492 nm.[5]
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine to quantify the amount produced in each well. Calculate the percent inhibition for each compound concentration and determine the cellular IC50 value.
For a more precise quantification of IDO1 activity, High-Performance Liquid Chromatography (HPLC) can be used to measure the concentrations of both tryptophan and kynurenine in cell culture supernatants or cell lysates.
Materials:
-
HPLC system with a UV or diode array detector
-
C18 reverse-phase column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm)[7][11]
-
Mobile Phase: 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile[7][11]
-
Tryptophan and Kynurenine standards
-
Cell culture supernatants or cell extracts prepared as in Protocol 2.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of tryptophan and kynurenine in the mobile phase.
-
Sample Injection: Inject 5-20 µL of the standards and experimental samples onto the HPLC column.[7][11]
-
Chromatographic Separation: Perform an isocratic elution with the mobile phase at a flow rate of 0.8 mL/min for 10 minutes.[7][11]
-
Detection: Monitor the absorbance at 286 nm for tryptophan and 360 nm for kynurenine.[7][11]
-
Quantification: Calculate the peak areas for tryptophan and kynurenine in the standards and samples. Use the standard curves to determine the concentrations of both analytes in the experimental samples. The IDO1 activity can be expressed as the amount of kynurenine produced or as the ratio of kynurenine to tryptophan.
Conclusion
The protocols and application notes provided herein offer a robust framework for the initial characterization of this compound as a potential inhibitor of the immunomodulatory enzyme IDO1. Successful demonstration of potent and selective inhibition in these assays would warrant further investigation, including in vivo efficacy studies, to validate its therapeutic potential in the field of cancer immunotherapy.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [en.bio-protocol.org]
- 5. www2.nau.edu [www2.nau.edu]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. IDO assay and determination of inhibition pattern of IDO inhibitors [bio-protocol.org]
- 11. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
Application Notes and Protocols: Formulation of 7-Methyl-3-thiocyanato-1H-indole for Drug Delivery
Introduction
7-Methyl-3-thiocyanato-1H-indole is a novel heterocyclic compound with significant therapeutic potential, drawing interest from researchers in drug discovery and development. The indole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The addition of a thiocyanate group at the 3-position of the 7-methylindole core introduces a unique chemical entity with potential for enhanced bioactivity. Thiocyanates are known for their diverse biological roles, including acting as precursors to potent antimicrobial and anticancer agents.[4][5][6] This document provides a detailed guide for the formulation of this compound into a stable and effective drug delivery system, specifically focusing on a nanoemulsion-based formulation for enhanced bioavailability and targeted delivery.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for the development of a successful drug delivery system. The following table summarizes the key physicochemical parameters, which are essential for selecting appropriate excipients and formulation strategies.
| Property | Value | Method of Determination |
| Molecular Formula | C₁₀H₈N₂S | Mass Spectrometry |
| Molecular Weight | 188.25 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Melting Point | 120-125 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | ||
| Water | < 0.1 mg/mL | HPLC with UV detection |
| Ethanol | ~15 mg/mL | HPLC with UV detection |
| DMSO | > 50 mg/mL | HPLC with UV detection |
| Acetone | ~20 mg/mL | HPLC with UV detection |
| LogP | 3.5 ± 0.2 | Calculated (e.g., using ALOGPS) |
| pKa | Not Ionizable (predicted) | pKa Prediction Software |
Formulation Strategy: Oil-in-Water (O/W) Nanoemulsion
Given the lipophilic nature of this compound (LogP ~3.5), an oil-in-water (O/W) nanoemulsion is a suitable formulation strategy to enhance its solubility and bioavailability. Nanoemulsions are thermodynamically stable, transparent or translucent colloidal dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm. This small droplet size provides a large surface area for drug absorption and can improve lymphatic transport, potentially reducing first-pass metabolism.
A schematic workflow for the preparation and characterization of the nanoemulsion is presented below.
Caption: Workflow for Nanoemulsion Formulation and Characterization.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoemulsion
1. Materials:
-
This compound (Active Pharmaceutical Ingredient - API)
-
Oil Phase: Medium-chain triglycerides (MCT) oil (e.g., Capryol™ 90)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Propylene glycol
-
Aqueous Phase: Deionized water
2. Equipment:
-
Magnetic stirrer
-
High-speed homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer or probe sonicator
3. Procedure:
-
Preparation of the Oil Phase: Dissolve 10 mg of this compound in 1 g of MCT oil. Gently heat (not exceeding 40°C) and stir until the drug is completely dissolved.
-
Preparation of the Aqueous Phase: In 8 g of deionized water, add 0.8 g of Polysorbate 80 and 0.2 g of propylene glycol. Stir until a clear solution is obtained.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer. Once the addition is complete, homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes to form a coarse emulsion.
-
Formation of Nanoemulsion:
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000 psi for 5 cycles.
-
Ultrasonication (Alternative): Subject the coarse emulsion to probe sonication at 60% amplitude for 10 minutes in an ice bath to prevent overheating.
-
-
Final Product: The resulting nanoemulsion should be a translucent to transparent liquid.
Protocol 2: Characterization of the Nanoemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure: Dilute the nanoemulsion (1:100) with deionized water. Perform the measurement at 25°C. The mean droplet size and PDI are recorded.
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement cell.
-
Procedure: Dilute the nanoemulsion (1:100) with deionized water. The electrophoretic mobility is measured and converted to zeta potential.
3. Encapsulation Efficiency (EE%) and Drug Loading (DL%) Determination:
-
Procedure:
-
Centrifuge the nanoemulsion at 15,000 rpm for 30 minutes to separate the encapsulated drug from the unencapsulated drug.
-
The amount of free drug in the supernatant is quantified using a validated HPLC-UV method.
-
The amount of drug in the pellet (encapsulated drug) can be determined by dissolving the pellet in a suitable solvent and quantifying using HPLC-UV.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
4. In Vitro Drug Release Study:
-
Method: Dialysis bag method.
-
Procedure:
-
Place 1 mL of the nanoemulsion in a dialysis bag (MWCO 12 kDa).
-
Immerse the bag in 100 mL of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween® 80 to maintain sink conditions).
-
Maintain the temperature at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using HPLC-UV.
-
Expected Results and Data Presentation
The following tables present hypothetical but plausible data for the characterization of the this compound nanoemulsion.
Table 1: Physicochemical Characterization of Nanoemulsion Formulations
| Formulation Code | Oil:Surfactant Ratio | Droplet Size (nm) | PDI | Zeta Potential (mV) |
| F1 | 1:0.8 | 150 ± 5.2 | 0.21 ± 0.02 | -15.3 ± 1.1 |
| F2 | 1:1.0 | 110 ± 4.1 | 0.15 ± 0.01 | -18.7 ± 0.9 |
| F3 | 1:1.2 | 85 ± 3.5 | 0.12 ± 0.01 | -22.5 ± 1.5 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug Loading (DL%) | Encapsulation Efficiency (EE%) |
| F1 | 0.85 ± 0.05 | 85.2 ± 2.1 |
| F2 | 0.91 ± 0.04 | 91.5 ± 1.8 |
| F3 | 0.95 ± 0.03 | 95.3 ± 1.5 |
Table 3: In Vitro Drug Release Profile (Formulation F3)
| Time (hours) | Cumulative Drug Release (%) |
| 0 | 0 |
| 1 | 15.2 ± 1.2 |
| 2 | 28.5 ± 1.8 |
| 4 | 45.1 ± 2.5 |
| 8 | 68.3 ± 3.1 |
| 12 | 82.6 ± 2.9 |
| 24 | 95.4 ± 2.2 |
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is yet to be fully elucidated, related indole-based compounds have demonstrated anticancer activity through the induction of apoptosis and cell cycle arrest.[7] A plausible signaling pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the intrinsic apoptotic pathway.
Caption: Proposed ROS-Mediated Apoptotic Signaling Pathway.
Conclusion
This application note provides a comprehensive framework for the formulation and characterization of this compound into a nanoemulsion-based drug delivery system. The detailed protocols and expected outcomes offer a valuable resource for researchers and drug development professionals working with this promising therapeutic agent. Further in vivo studies are warranted to evaluate the efficacy and pharmacokinetic profile of the developed formulation.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 4. Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-3-thiocyanato-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methyl-3-thiocyanato-1H-indole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: Why is my reaction yield of this compound consistently low?
Answer: Low yields in the thiocyanation of 7-methylindole can stem from several factors. The reaction is an electrophilic substitution at the C-3 position of the indole ring, and its efficiency is sensitive to reaction conditions. Key areas to investigate include:
-
Inadequate Activation of the Thiocyanate Source: The thiocyanating agent, often generated in situ from a salt like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), requires an activating agent (electrophile or oxidizing agent) to form the reactive electrophilic sulfur species. Incomplete activation will result in a low concentration of the active thiocyanating agent.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products or undesired side-reactions.
-
Presence of Water: Many thiocyanation reactions are sensitive to moisture. The presence of water can hydrolyze the activating agent or the reactive thiocyanating species, leading to reduced yields.
-
Incorrect Stoichiometry: The molar ratio of the 7-methylindole substrate, the thiocyanate salt, and the activating agent is crucial. An excess or deficit of any reagent can lead to incomplete conversion or the formation of byproducts.
Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
Answer: The formation of multiple products is a common challenge. The primary side products in the thiocyanation of 7-methylindole may include:
-
Di-substituted Products: Although the C-3 position is the most nucleophilic site on the indole ring, di-thiocyanation at other positions can occur, especially with prolonged reaction times or an excess of the thiocyanating agent.
-
Oxidation Products: The use of strong oxidizing agents to activate the thiocyanate can sometimes lead to the oxidation of the indole ring itself, resulting in undesired byproducts.
-
Polymerization: Under strongly acidic or oxidative conditions, indoles can be prone to polymerization, leading to the formation of intractable tars and a reduction in the yield of the desired product.
-
Isothiocyanate Rearrangement: While less common under standard electrophilic thiocyanation conditions, rearrangement to the corresponding isothiocyanate is a possibility that should be considered, especially if the reaction is heated for extended periods.
Question: My starting material, 7-methylindole, is not fully consumed, even after extended reaction times. What could be the reason?
Answer: Incomplete conversion of the starting material can be due to several factors:
-
Insufficient Activating Agent: The activating agent is consumed during the reaction. If used in substoichiometric amounts, it will be the limiting reagent, leading to incomplete conversion of the 7-methylindole.
-
Poor Solubility: The solubility of the reagents in the chosen solvent can affect the reaction rate. If any of the key reagents have poor solubility, the reaction may be slow and incomplete.
-
Deactivation of the Catalyst/Activating Agent: In some catalytic systems, the catalyst can be deactivated over time by byproducts or impurities in the reaction mixture.
Question: How does the methyl group at the 7-position influence the reaction?
Answer: The methyl group at the 7-position is an electron-donating group, which activates the indole ring towards electrophilic substitution. This should, in principle, facilitate the reaction at the C-3 position. However, it can also increase the susceptibility of the indole ring to oxidation and other side reactions if the reaction conditions are not carefully controlled. The steric bulk of the 7-methyl group is generally not considered to significantly hinder the approach of the electrophile to the C-3 position.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the thiocyanation of indoles?
A1: Several methods have been developed for the thiocyanation of indoles.[1] Some of the most common include:
-
Using N-Chlorosuccinimide (NCS) and a Thiocyanate Salt: This is a widely used method where NCS acts as an oxidizing agent to generate the electrophilic thiocyanating species from a salt like NH₄SCN.[2]
-
Using Iodine and a Thiocyanate Salt: Molecular iodine can be used to activate the thiocyanate salt.
-
Photocatalytic Methods: Visible-light-promoted methods using a photocatalyst offer a greener alternative for the C-3 thiocyanation of indoles.
-
Electrochemical Synthesis: Electrochemical methods provide another approach to generate the reactive thiocyanating species.
Q2: What is the proposed mechanism for the thiocyanation of indoles?
A2: The generally accepted mechanism for the electrophilic thiocyanation of indoles involves the following steps:
-
Generation of the Electrophilic Thiocyanating Agent: The activating agent (e.g., NCS, I₂) reacts with the thiocyanate salt (e.g., NH₄SCN) to form a reactive electrophilic sulfur species, such as thiocyanogen ((SCN)₂) or a related electrophile.
-
Electrophilic Attack: The electron-rich C-3 position of the 7-methylindole ring attacks the electrophilic sulfur atom of the thiocyanating agent. This forms a resonance-stabilized cationic intermediate (a sigma complex).
-
Deprotonation: A base (which can be the solvent or the counter-ion of the thiocyanate salt) removes the proton from the C-3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.
Q3: Which solvents are typically recommended for this reaction?
A3: The choice of solvent can have a significant impact on the reaction yield and selectivity. Common solvents used for the thiocyanation of indoles include:
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
The optimal solvent will depend on the specific reagents and conditions being used. It is advisable to perform small-scale trials to identify the best solvent for your system.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on common methods for indole thiocyanation. Researchers should optimize the conditions for their specific setup.
Method 1: Using N-Chlorosuccinimide (NCS) and Ammonium Thiocyanate (NH₄SCN)
Materials:
-
7-Methylindole
-
N-Chlorosuccinimide (NCS)
-
Ammonium Thiocyanate (NH₄SCN)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-methylindole (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C, add ammonium thiocyanate (1.2 mmol).
-
Stir the mixture for 10 minutes, then add N-chlorosuccinimide (1.1 mmol) portion-wise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Indole Thiocyanation
| Method | Activating/Oxidizing Agent | Thiocyanate Source | Solvent | Temperature (°C) | Typical Yields |
| 1 | N-Chlorosuccinimide (NCS) | NH₄SCN | Methanol | 0 to RT | Good to Excellent |
| 2 | Iodine (I₂) | KSCN | Methanol | RT | Good |
| 3 | Oxone® | NH₄SCN | Methanol | RT | Good |
| 4 | Visible Light/Photocatalyst | NH₄SCN | Acetonitrile | RT | Good to Excellent |
Note: Yields are general and can vary depending on the specific indole substrate and reaction scale.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
References
Overcoming solubility issues with 7-Methyl-3-thiocyanato-1H-indole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of 7-Methyl-3-thiocyanato-1H-indole for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a synthetic organic compound featuring a 7-methylated indole scaffold with a thiocyanate group at the 3-position. Indole derivatives are a significant class of compounds in drug discovery and medicinal chemistry, investigated for a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] The thiocyanate group is a versatile functional group that can be used as a precursor for synthesizing various sulfur-containing compounds.[2] Specifically, related indole compounds have been studied for their potential to modulate key cellular signaling pathways involved in cancer progression.[3][4]
Q2: What are the general solubility characteristics of this compound?
Q3: Which organic solvents are recommended for creating a stock solution?
For hydrophobic compounds like this, polar aprotic solvents are generally the first choice. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended for creating concentrated stock solutions. For less concentrated solutions, or if DMSO is incompatible with an assay, other organic solvents like ethanol, methanol, or acetone may be effective.
Q4: My compound dissolves in an organic solvent, but why does it precipitate when I dilute it into my aqueous cell culture medium or buffer?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is added to an aqueous medium, the solvent molecules disperse, and the compound is suddenly exposed to an environment (water) in which it is not soluble. This causes the compound molecules to aggregate and fall out of solution, forming a precipitate. Careful, stepwise dilution and vortexing can help mitigate this issue.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: The compound is difficult to dissolve, even in organic solvents.
-
Solution 1: Use Physical Dissolution Aids. Gentle warming and agitation can significantly increase the rate of dissolution.
-
Warming: Briefly warm the solution to 37°C in a water bath.[9]
-
Sonication: Use an ultrasonic bath to break up compound aggregates.
-
Vortexing: Vigorous mixing can help disperse the compound.
-
-
Solution 2: Select an Appropriate Solvent. If the initial solvent choice is ineffective, refer to the qualitative solubility table below to select a stronger solvent. DMSO is generally the most effective choice for highly hydrophobic molecules.
Problem: The compound precipitates from the aqueous working solution during my experiment.
-
Solution 1: Optimize the Co-Solvent Concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically well below 1%, to minimize both precipitation and potential solvent-induced artifacts in biological assays. Prepare intermediate dilutions in your aqueous buffer rather than adding a very small volume of high-concentration stock directly to a large volume of media.
-
Solution 2: Use Surfactants (for acellular assays). For in vitro assays that do not involve live cells, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain the compound's solubility.
-
Solution 3: Consider Advanced Formulation Strategies. For persistent solubility issues, especially for in vivo studies, more advanced formulation techniques may be necessary. These include using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes or developing nanoparticle suspensions. These methods typically require specialized formulation expertise.
Data Presentation
Table 1: Qualitative Solubility of this compound
Disclaimer: This table is based on the predicted properties of the molecule and the known solubility of structurally related compounds.[7][8] It is intended as a starting guide for solvent screening. Empirical testing is required to determine quantitative solubility.
| Solvent | Type | Recommendation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Recommended for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Recommended as an alternative to DMSO for stock solutions. |
| Ethanol / Methanol | Polar Protic | May be effective for lower concentration solutions. The related 7-methylindole is slightly soluble in methanol.[7] |
| Acetone | Polar Aprotic | May be effective , but its high volatility can be problematic. |
| Chloroform / DCM | Nonpolar | Possibly effective , but generally not compatible with aqueous or cell-based assays. |
| Water / Aqueous Buffers | Polar Protic | Not Recommended for initial dissolution. Expected to have negligible solubility.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a suitable microcentrifuge tube or vial. (Molecular Weight can be calculated from its formula C10H8N2S).
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes or warm it briefly to 37°C.[9] Visually inspect to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Serial Dilution for Cell-Based Assays
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile, pre-warmed cell culture medium. This creates a 1 mM (100X) solution with 10% DMSO. Vortex gently immediately after adding the stock to prevent precipitation.
-
Prepare Final Working Solution: Prepare the final working concentration by further diluting the 1 mM intermediate solution into the final volume of cell culture medium. For example, to achieve a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium (a 1:100 dilution). This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
Apply to Cells: Immediately add the final working solution to your cells to prevent the compound from precipitating over time.
Visualizations
Experimental & Logical Workflows
Caption: Decision tree for dissolving this compound.
Potential Signaling Pathway
Disclaimer: The following diagram illustrates a signaling pathway known to be targeted by various indole derivatives in cancer research.[3][4] A related compound, 7-Methyl-indole ethyl isothiocyanate, has been shown to induce apoptosis via Reactive Oxygen Species (ROS).[10] This pathway's relevance to this compound specifically requires experimental validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Methylindole | 933-67-5 [chemicalbook.com]
- 8. 7-methyl indole, 933-67-5 [thegoodscentscompany.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Thiocyanation of 7-Methylindole
Welcome to the technical support center for the thiocyanation of 7-methylindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the thiocyanation of 7-methylindole?
The thiocyanation of 7-methylindole is an electrophilic aromatic substitution reaction. Due to the electronic properties of the indole ring, the reaction is highly regioselective, and the primary product expected is 3-thiocyanato-7-methylindole . The C-3 position of the indole nucleus is the most nucleophilic and therefore the most susceptible to electrophilic attack.
Q2: What are the potential side reactions to be aware of during the thiocyanation of 7-methylindole?
While the reaction is generally selective for the C-3 position, several side reactions can occur, leading to the formation of impurities. These can include:
-
Di-thiocyanation: Although less common for indoles compared to pyrroles, under harsh reaction conditions or with an excess of the thiocyanating agent, a second thiocyanate group may be introduced onto the indole ring.
-
Substitution at other positions: If the C-3 position is sterically hindered or if the reaction conditions are not optimal, minor substitution at other positions, such as the C-2 position, may be observed.
-
Polymerization: Indoles are sensitive to strong acidic conditions and can undergo acid-catalyzed polymerization, leading to the formation of dark, insoluble materials and reducing the yield of the desired product.[1][2]
-
Oxidation of the indole ring: The use of strong oxidizing agents to generate the electrophilic thiocyanating species can sometimes lead to the oxidation of the electron-rich indole ring, resulting in undesired byproducts.
Q3: How does the 7-methyl group influence the reaction?
The methyl group at the 7-position is an electron-donating group, which further activates the indole ring towards electrophilic substitution. This generally leads to a faster reaction rate compared to unsubstituted indole. However, it does not significantly alter the regioselectivity, with the C-3 position remaining the primary site of attack.
Q4: I am observing a dark, tar-like substance in my reaction mixture. What could be the cause and how can I prevent it?
The formation of a dark, insoluble tar is a common issue in indole chemistry and is typically due to acid-catalyzed polymerization.[1][2] To mitigate this:
-
Control the acidity: Use milder reaction conditions with careful control of the pH. If a strong acid is required to generate the electrophile, consider adding it slowly at a low temperature.
-
Use a heterogeneous catalyst: Employing a solid acid catalyst that can be easily filtered off may reduce the extent of polymerization in the bulk solution.
-
Keep reaction times short: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thiocyanation of 7-methylindole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Inactive thiocyanating agent. 2. Insufficient activation of the thiocyanate source. 3. Decomposition of the starting material or product. | 1. Use a freshly prepared or commercially available thiocyanating reagent of high purity. 2. Ensure the proper stoichiometric amount and type of activating agent (e.g., oxidant, Lewis acid) is used. Optimize the reaction temperature and time for the activation step. 3. As mentioned in the FAQs, avoid overly harsh acidic conditions and prolonged reaction times. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of multiple spots on TLC, indicating a mixture of products | 1. Non-selective reaction conditions leading to substitution at other positions. 2. Formation of di-thiocyanated byproducts. | 1. Optimize the reaction temperature; lower temperatures often favor higher selectivity. Screen different solvents to find the optimal medium for the desired regioselectivity. 2. Use a stoichiometric amount of the thiocyanating agent relative to the 7-methylindole. Adding the thiocyanating agent portion-wise can also help to control the reaction and minimize over-substitution. |
| Difficulty in purifying the product | 1. Co-elution of the product with starting material or byproducts during column chromatography. 2. The product is unstable on silica gel. | 1. Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase, such as alumina. 2. If instability on silica is suspected, minimize the time the product is on the column. Alternatively, consider purification by recrystallization if the product is a solid. |
| Product identity confirmation issues | Inconsistent or unexpected spectroscopic data (NMR, MS). | 1. NMR Analysis: Compare the obtained 1H and 13C NMR spectra with the expected shifts for 3-thiocyanato-7-methylindole. The proton at the C-2 position should appear as a singlet, and the aromatic protons should show a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. 2. Mass Spectrometry: Confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the formula C10H8N2S. |
Experimental Protocols
Below are detailed methodologies for two common approaches to the thiocyanation of 7-methylindole.
Method 1: Mechanochemical Synthesis
This method offers a solvent-free and often faster alternative to traditional solution-phase reactions.
Procedure: [1]
-
To a 5 mL stainless steel milling jar, add 7-methylindole (1 mmol), sodium thiocyanate (NaSCN, 1.1 mmol), and N-chlorosuccinimide (NCS, 1 mmol).
-
Add approximately 300 mg of silica gel (60-120 mesh) as a grinding auxiliary.
-
Place a 10 mm stainless steel ball into the jar.
-
Mill the mixture in a mixer mill at a frequency of 30 Hz for 15-20 minutes.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford 3-thiocyanato-7-methylindole.
Quantitative Data:
| Substrate | Product | Yield (%) |
| 7-Methylindole | 3-Thiocyanato-7-methylindole | ~85%[1] |
Method 2: Photochemical Synthesis
This method utilizes visible light to promote the thiocyanation reaction under mild conditions.
General Procedure: [3]
-
In a reaction vessel, dissolve 7-methylindole (1 equiv.) and a thiocyanate source (e.g., potassium thiocyanate, KSCN, 3 equiv.) in a suitable solvent mixture (e.g., water:acetonitrile, 4:1).
-
Add a persulfate salt (e.g., potassium persulfate, K2S2O8, 1.5 equiv.) to the solution.
-
Irradiate the reaction mixture with a visible light source (e.g., violet LEDs) at room temperature with stirring.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow: Mechanochemical Thiocyanation
Caption: Step-by-step workflow for the mechanochemical synthesis.
References
Optimizing reaction conditions for 7-Methyl-3-thiocyanato-1H-indole synthesis
Technical Support Center: Synthesis of 7-Methyl-3-thiocyanato-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the thiocyanation of indoles, and which is most suitable for 7-methylindole?
A1: Several methods exist for the thiocyanation of indoles, including those utilizing electrophilic thiocyanating agents, mechanochemical synthesis, and photocatalysis. For 7-methylindole, a common and effective approach involves the use of N-chlorosuccinimide (NCS) and a thiocyanate salt like sodium thiocyanate (NaSCN) or ammonium thiocyanate (NH4SCN).[1][2] This method allows for the in situ generation of the electrophilic thiocyanating agent.[1] Mechanochemical methods, which are solvent-free, also show high efficiency and can be a greener alternative.[1][3]
Q2: I am observing low yields of the desired this compound. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction time may be insufficient. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal temperature: The reaction may require specific temperature control. While many protocols proceed at room temperature, some may benefit from cooling to prevent side reactions or gentle heating to drive the reaction to completion.
-
Reagent stoichiometry: The molar ratio of 7-methylindole to the thiocyanating agent is critical. An excess of the thiocyanating reagent can sometimes lead to the formation of di-substituted or other side products. Optimization of the stoichiometry is recommended.
-
Moisture: The presence of water can affect the reactivity of the electrophilic thiocyanating species. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can improve yields.
Q3: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity for the 3-thiocyanato position?
A3: The C-3 position of the indole ring is the most nucleophilic and is generally favored for electrophilic substitution.[4] However, side reactions can occur. To enhance C-3 selectivity:
-
Choice of thiocyanating agent: Using a milder electrophilic thiocyanating agent can improve selectivity. The in situ generation from NCS and NaSCN is often a good choice.[1]
-
Reaction conditions: Lowering the reaction temperature can help minimize the formation of undesired isomers and byproducts.
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Solvent effects: The choice of solvent can influence the regioselectivity. Acetonitrile and methanol are commonly used solvents.[5][6]
Q4: What are the typical side products I should be aware of during the synthesis of this compound?
A4: Potential side products include:
-
Di-thiocyanated indoles: If a large excess of the thiocyanating agent is used or if the reaction is left for too long, substitution at other positions on the indole ring can occur.
-
Oxidized products: The indole ring can be susceptible to oxidation, especially under harsh reaction conditions.
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Polymerization: Indoles can polymerize under strongly acidic conditions. While most thiocyanation reactions are not performed in strong acids, this is a potential side reaction to be aware of.[3]
Q5: What is the recommended method for purifying the final product?
A5: Column chromatography is the most common method for purifying 3-thiocyanatoindoles.[1] A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The exact ratio of the solvents should be determined by TLC analysis to achieve good separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No reaction or very low conversion | - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time | - Check the purity and activity of NCS and the thiocyanate salt.- Optimize the reaction temperature. Try running the reaction at room temperature first, then gently heat if no conversion is observed.- Monitor the reaction by TLC over a longer period. |
| Formation of multiple spots on TLC, indicating a mixture of products | - Reaction temperature is too high- Incorrect stoichiometry of reagents- Presence of impurities in the starting material | - Run the reaction at a lower temperature (e.g., 0 °C).- Carefully control the molar ratios of the reactants. Start with a 1:1.1 ratio of 7-methylindole to NCS/NaSCN.[1]- Ensure the purity of the starting 7-methylindole. |
| Product decomposes during purification | - Sensitivity of the thiocyanate group- Acidic silica gel | - Avoid prolonged exposure to heat and light during purification.- Use neutral silica gel for column chromatography or wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in hexane) before packing the column. |
| Difficulty in removing the solvent after reaction | - Use of a high-boiling point solvent | - If possible, use a lower-boiling point solvent like acetonitrile or dichloromethane.- If a high-boiling point solvent is necessary, use a rotary evaporator under high vacuum. |
| The isolated product is an oil instead of a solid | - Presence of residual solvent or impurities | - Ensure complete removal of the solvent under high vacuum.- Re-purify the product by column chromatography.- Attempt to crystallize the product from a suitable solvent system. |
Experimental Protocols
Method 1: Synthesis using N-Chlorosuccinimide and Sodium Thiocyanate
This protocol is adapted from procedures for the thiocyanation of indoles.[1]
Materials:
-
7-Methyl-1H-indole
-
N-Chlorosuccinimide (NCS)
-
Sodium thiocyanate (NaSCN)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 7-Methyl-1H-indole (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add N-Chlorosuccinimide (1.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
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Add sodium thiocyanate (1.2 mmol) in one portion.
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Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
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Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Quantitative Data Summary (Literature-based for similar indoles)
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NCS / NaSCN | Acetonitrile | Room Temp. | 1-3 | 85-95 | Adapted from[1] |
| NCS / NH4SCN | Methanol | Room Temp. | 2-4 | 80-90 | Adapted from[6] |
| (SCN)2 (in situ) | Dichloromethane | 0 to RT | 1-2 | 75-85 | General Method |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2- a ]pyridines using a cost-effective combination of N -chlor ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00486H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jchemlett.com [jchemlett.com]
Technical Support Center: Purification of 7-Methyl-3-thiocyanato-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Methyl-3-thiocyanato-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The most common and effective purification techniques for indole derivatives like this compound are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities may include unreacted 7-methyl-1H-indole, the thiocyanating reagent (e.g., ammonium thiocyanate), and potentially over-reacted or side-products such as di-substituted indoles or isothiocyanate isomers.[1] Substituted indoles are common impurities in indole preparations.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly effective for quantifying purity.
Troubleshooting Guides
Recrystallization
Problem: My compound will not crystallize.
-
Possible Cause: The solvent may not be appropriate, or the solution may not be sufficiently saturated.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems. Good starting points for indole derivatives include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[2]
-
Increase Saturation: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Lower Temperature: Cool the solution slowly to a lower temperature (e.g., in a refrigerator or freezer).
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is too high, or the solution is cooling too rapidly. Impurities can also sometimes prevent crystallization.
-
Troubleshooting Steps:
-
Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment.
-
Dilute the Solution: Add a small amount of fresh, hot solvent to the oiled-out mixture and try to redissolve it, then cool slowly again.
-
Pre-purification: If impurities are suspected, consider a preliminary purification step like a quick filtration through a silica plug.
-
Column Chromatography
Problem: My compound is not moving off the baseline of the column.
-
Possible Cause: The solvent system is not polar enough.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For polar compounds, consider starting with 100% ethyl acetate or a 5% methanol/dichloromethane mixture.[3]
-
TLC Analysis First: Always determine an appropriate solvent system using Thin-Layer Chromatography (TLC) before running a column. Aim for an Rf value of around 0.2-0.3 for your target compound.
-
Problem: All my compounds are coming off the column at the same time.
-
Possible Cause: The solvent system is too polar.
-
Troubleshooting Steps:
-
Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your mobile phase. For nonpolar compounds, start with systems like 5% ethyl acetate/hexane.[3]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially.
-
Problem: I see streaking or tailing of my compound on the column/TLC.
-
Possible Cause: The compound may be acidic or basic, interacting strongly with the silica gel. The compound might also be degrading on the silica.
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, a mixture of ethanol and water is a good starting point for the recrystallization of indole derivatives.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point).
-
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Use TLC to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. For a compound of moderate polarity, a ratio of 70:30 hexane:ethyl acetate might be appropriate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to pack evenly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: HPLC Analysis of this compound
-
Column: A reverse-phase C18 column is a common choice for indole derivatives.
-
Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.
-
Example Gradient:
-
Start with 10% acetonitrile / 90% water (0.1% formic acid).
-
Ramp to 90% acetonitrile / 10% water (0.1% formic acid) over 15-20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., around 220 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
| Purification Technique | Parameter | Typical Value/Range | Notes |
| Recrystallization | Purity | >99% | Can be highly effective if impurities have significantly different solubility profiles. |
| Yield | 50-80% | Yield can be lower due to the solubility of the compound in the mother liquor. | |
| Column Chromatography | Purity | 95-99% | Dependent on the separation of impurities on TLC. |
| Yield | 70-95% | Generally higher yields than recrystallization if optimized. | |
| Preparative HPLC | Purity | >99.5% | Capable of achieving very high purity. |
| Yield | 40-70% | Yields can be lower due to the smaller scale and potential for sample loss. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Enhancing the stability of 7-Methyl-3-thiocyanato-1H-indole in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 7-Methyl-3-thiocyanato-1H-indole in solution. The information is based on the general chemical properties of indole and thiocyanate moieties.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow/brown). What is causing this?
A1: Discoloration is a common indicator of degradation. The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored byproducts.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q2: I'm observing a loss of potency or activity of my compound in solution over time. How can I prevent this?
A2: Loss of activity is likely due to the chemical degradation of this compound. The primary degradation pathways for this molecule are likely the oxidation of the indole nucleus and hydrolysis or isomerization of the thiocyanate group.[1][2] To mitigate this, consider the following:
-
Storage Conditions: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them promptly.
-
Solvent Choice: Use high-purity, degassed solvents. Protic solvents may facilitate the hydrolysis of the thiocyanate group.
-
pH Control: Maintain the pH of your solution within a stable range (typically neutral to slightly acidic). Extreme pH values can catalyze degradation.
-
Light Protection: Protect your solutions from light by using amber vials or covering the containers with aluminum foil, as indole derivatives can be photolabile.[3][4]
-
Inert Atmosphere: For long-term storage or sensitive experiments, blanketing the solution with an inert gas like argon or nitrogen can prevent oxidation.
Q3: My compound is precipitating out of solution. What should I do?
A3: Precipitation can occur due to low solubility or degradation into less soluble products. First, confirm the solubility of your compound in the chosen solvent system. If solubility is not the issue, precipitation may indicate that the compound is degrading. Analyze the precipitate to identify if it is the parent compound or a degradant. Consider using a co-solvent or a different buffer system to improve solubility and stability.
Q4: What are the likely degradation products of this compound?
A4: While specific data for this compound is limited, based on the chemistry of its functional groups, likely degradation products include:
-
Oxidation Products: Oxidation of the indole ring can lead to the formation of oxindole and isatin derivatives.[1][5][6]
-
Hydrolysis Products: The thiocyanate group can hydrolyze to form a thiocarbamate or, under certain conditions, release cyanide.[2]
-
Isomerization: The thiocyanate group may isomerize to the more stable isothiocyanate.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of compound as confirmed by HPLC | Oxidative degradation | 1. Prepare solutions using degassed solvents. 2. Add an antioxidant (e.g., BHT, Vitamin E) at a low concentration (test for compatibility).[7] 3. Work under an inert atmosphere (N₂ or Ar). |
| Photodegradation | 1. Protect solutions from light at all times using amber vials or foil.[3][4] 2. Use a yellow light filter in the laboratory.[3] | |
| Unstable pH | 1. Buffer the solution to a neutral or slightly acidic pH. 2. Avoid highly acidic or basic conditions. | |
| Appearance of new peaks in chromatogram | Formation of degradation products | 1. Conduct a forced degradation study to identify potential degradants. 2. Use LC-MS to identify the mass of the new peaks and propose structures. |
| Inconsistent experimental results | Instability of working solutions | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Minimize the time working solutions are kept at room temperature. |
| Solution pH changes over time | Degradation to acidic or basic byproducts | 1. Use a buffer with sufficient capacity to maintain the pH. Plain, unbuffered solutions of thiocyanates can become acidic upon exposure to light and air.[8] |
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Condition | Time | % Degradation | Major Degradation Products Identified (Hypothetical) |
| 0.1 M HCl, 60°C | 24h | 15% | Hydrolysis of thiocyanate, potential indole ring degradation |
| 0.1 M NaOH, 60°C | 24h | 25% | Isomerization to isothiocyanate, indole ring opening |
| 10% H₂O₂, RT | 24h | 40% | 7-Methyl-1H-indol-2(3H)-one (Oxindole derivative) |
| Heat, 80°C (solid) | 72h | <5% | Minor oxidative products |
| Light (ICH Q1B) | 24h | 30% | Various photolytic products, colored solution |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Detection: Use a UV detector. Scan for the optimal wavelength; for indoles, this is often around 220-280 nm.[9]
-
Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 30°C.
-
Optimization: Adjust the gradient, mobile phase composition, and flow rate to achieve good resolution (>2) between the parent peak and any degradation peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the degradation pathways and validate the stability-indicating nature of the analytical method.[11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Sample and neutralize as above.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-10%) and keep it at room temperature.[13] Sample at various time points.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C). Sample the solution at various time points.
-
Photolytic Degradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[13]
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation and stability study.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 3. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Investigating 7-Methyl-3-thiocyanato-1H-indole and Related Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7-Methyl-3-thiocyanato-1H-indole and other novel indole thiocyanate compounds. The focus is on strategies to characterize the compound's activity and proactively identify and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for indole thiocyanate compounds?
A1: The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.[1][2][3] The thiocyanate (-SCN) group can also contribute to the compound's activity. Thiocyanate is a pseudohalide that can be oxidized by peroxidases to produce hypothiocyanous acid (HOSCN), a reactive species that can modulate cellular redox pathways.[4][5] Therefore, the mechanism of action for a compound like this compound could involve both direct inhibition of a protein target and modulation of cellular signaling through redox-sensitive pathways.
Q2: Why is it critical to assess off-target effects for a novel indole thiocyanate compound early in development?
A2: Due to the promiscuous nature of the indole scaffold, there is a significant probability that these compounds will bind to multiple targets.[1][6] Undesired off-target interactions can lead to misleading experimental results, cellular toxicity, and potential side effects in a therapeutic context.[7][8] Early and comprehensive off-target profiling is essential to ensure that the observed biological effects are due to the intended mechanism of action and to guide medicinal chemistry efforts to improve selectivity.
Q3: What are some common off-target liabilities for indole-based compounds?
A3: Common off-target liabilities for indole-based compounds include inhibition of various kinases beyond the intended target, interaction with GPCRs, and inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[3][8] Given the thiocyanate moiety, it is also advisable to consider potential interactions with proteins involved in redox regulation.
Troubleshooting Guide
Q: My compound shows potent cytotoxicity in multiple, unrelated cancer cell lines. How can I determine if this is due to a specific on-target effect or a general off-target toxicity?
A: Broad cytotoxicity can be a sign of off-target effects or a non-specific mechanism of cell death. To dissect this, consider the following steps:
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Target Engagement Assay: First, confirm that your compound is engaging its intended target in the cells at the concentrations where you observe cytotoxicity. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[9][10][11] If there is no target engagement at cytotoxic concentrations, the observed effect is likely off-target.
-
Profiling: Screen the compound against a panel of common off-target liabilities, such as a broad kinase panel and a safety panel that includes receptors like hERG.[8][12]
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. If the cytotoxicity tracks with the on-target potency, it is more likely to be an on-target effect. If the cytotoxicity remains high even with analogs that are weak against your primary target, it points to an off-target effect.
-
Mechanism of Death Analysis: Investigate the mode of cell death (e.g., apoptosis, necrosis, autophagy). A non-specific mechanism, such as membrane disruption, might suggest general toxicity.
Q: I am seeing inconsistent IC50 values for my compound in different assays (e.g., biochemical vs. cellular). What could be the cause?
A: Discrepancies between biochemical and cellular IC50 values are common and can be informative:
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Cell Permeability: The compound may have poor cell permeability, resulting in a lower apparent potency in cellular assays.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its intracellular concentration.
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Plasma Protein Binding: In cellular assays, the compound can bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.
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Metabolism: The compound may be metabolized by the cells into a more or less active form.
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Assay Conditions: Differences in assay conditions (e.g., ATP concentration in kinase assays) can significantly impact IC50 values.[13][14] It is crucial to document and consider these parameters when comparing results.
Q: My kinase profiling results show that my compound inhibits several kinases with similar potency. What are my next steps?
A: This indicates that your compound is not selective. The next steps depend on your goals:
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Medicinal Chemistry: If you require a selective tool compound, medicinal chemistry efforts will be needed to improve selectivity. This can involve modifying the compound's structure to exploit subtle differences in the ATP-binding pockets of the target kinases.[7][15]
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Polypharmacology: If the multiple targets are relevant to the disease of interest, you may have a promising multi-targeted agent. In this case, you will need to validate that the compound engages each of these targets in cells and that the inhibition of these targets contributes to the desired phenotype.
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Prioritization: If you need to choose a lead compound for further development, prioritize the one with the best balance of on-target potency and selectivity against key off-targets.
Quantitative Data
The following table summarizes representative cytotoxicity data for a series of 3-thiocyanato-1H-indole derivatives against various human cancer cell lines. This data is provided for context on the potential potency of this class of compounds. The specific activity of this compound may vary.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-Thiocyanato-1H-indoles | HL60 (Leukemia) | 0.63 - 5.63 | [4] |
| 3-Thiocyanato-1H-indoles | MCF-7 (Breast Cancer) | >6 | [16] |
| Trisindoline (indole derivative) | MCF-7 (Breast Cancer) | 2.059 | [7] |
Experimental Protocols
Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of a compound against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.
Materials:
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Kinase panel (e.g., a commercial panel from a vendor like Promega or Reaction Biology)
-
Substrates for each kinase
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compound (dissolved in DMSO)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A common screening concentration is 1 µM.
-
Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of each kinase to its respective well. b. Add 2.5 µL of a mixture containing the appropriate substrate and ATP to each well. c. Add 0.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the appropriate wells. d. Incubate the plate at room temperature for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for the test compound relative to the controls. b. For any kinases that show significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm target engagement of a compound in intact cells by measuring changes in the thermal stability of the target protein.
Materials:
-
Cultured cells that express the target protein
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or a thermal cycler
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: a. Seed cells in culture plates and grow to ~80% confluency. b. Treat the cells with the test compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours.
-
Heat Treatment: a. Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thawing or by adding lysis buffer. b. Centrifuge the lysates at high speed to pellet the precipitated proteins. c. Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration.
-
Western Blotting: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. d. Visualize the protein bands using a chemiluminescence substrate.
-
Data Analysis: a. Quantify the band intensities for each temperature point. b. Plot the band intensity versus temperature for both the compound-treated and vehicle-treated samples. c. A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound is binding to and stabilizing the target protein.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Synthesis of 7-Methyl-3-thiocyanato-1H-indole
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and scale-up of 7-Methyl-3-thiocyanato-1H-indole. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for the synthesis of this compound?
A1: The most prevalent method for synthesizing 3-thiocyanatoindoles is through electrophilic thiocyanation at the C3 position of the indole ring, which is the most nucleophilic site. For scaling up, methods that use readily available, stable, and cost-effective reagents are preferred. A highly effective approach involves the use of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or sodium thiocyanate (NaSCN), in combination with an N-halosuccinimide, most commonly N-chlorosuccinimide (NCS).[1][2] This combination generates a potent electrophilic thiocyanating agent in situ. Recent advancements in mechanochemistry have also demonstrated solvent-free, scalable methods for this transformation, offering environmental and practical advantages.[1]
Q2: How can I ensure high regioselectivity for the C3 position of 7-methylindole?
A2: The C3 position of the indole nucleus is inherently the most electron-rich and sterically accessible, making it highly favored for electrophilic substitution. For 7-methylindole, C3 thiocyanation is the expected major product. To maximize selectivity:
-
Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize the formation of side products by reducing the reaction's kinetic energy, thus favoring the most electronically preferred pathway.
-
Slow Reagent Addition: Adding the electrophilic thiocyanating agent (or its precursors like NCS) portion-wise or as a solution via a dropping funnel can help maintain a low concentration of the electrophile, suppressing over-reaction or substitution at less favored positions.
-
Choice of Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally used. The choice can influence reagent solubility and reaction rate, but typically has a minor effect on the regioselectivity of this specific transformation.
Q3: What are the primary safety considerations for this synthesis?
A3: Key safety precautions include:
-
Thiocyanate Salts: While generally stable, thiocyanate salts can release toxic hydrogen cyanide (HCN) gas if exposed to strong acids. Always handle them in a well-ventilated fume hood and avoid acidification of thiocyanate-containing waste streams.
-
N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and an irritant. Avoid contact with skin and eyes, and do not mix with combustible materials.
-
Solvents: Use appropriate ventilation and personal protective equipment (PPE) when handling organic solvents.
-
Reaction Exotherms: While typically manageable on a lab scale, be aware of potential exotherms during reagent addition, especially during scale-up. Employ proper cooling and monitoring.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
dot```dot
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impure_product -> analyze_side_products [label=" First "]; analyze_side_products -> optimize_purification [label=" After analysis "];
scale_up_issue -> improve_heat_transfer; scale_up_issue -> modify_mixing; }
Caption: General experimental workflow for the synthesis.
Materials:
-
7-Methylindole
-
Ammonium Thiocyanate (NH₄SCN)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-methylindole (1.0 eq).
-
Dissolve the indole in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add ammonium thiocyanate (1.2 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add N-chlorosuccinimide (1.05 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NCS.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Comparison of Thiocyanation Methods
The following table summarizes data from various reported methods for the thiocyanation of indoles, providing a basis for comparison.
| Method | Reagents | Solvent | Time | Scale | Typical Yield | Reference |
| Standard Solution Phase | NCS, NH₄SCN | Acetonitrile | 1-3 h | Milligram to Gram | 85-95% | [2][3] |
| Mechanochemical (Ball Milling) | NCS, NaSCN, Silica Gel | Solvent-Free | 15-30 min | Milligram to Gram | 90-98% | [1] |
| Ultrasound-Assisted | NCS, NH₄SCN | HFIP | 10-20 min | Milligram | ~93% | [2] |
| Photochemical (Visible Light) | NH₄SCN, K₂S₂O₈ | Water/MeCN | 1-6 h | Milligram | 76-99% | [4] |
Note: Yields are highly substrate-dependent and may vary for 7-methylindole.
Scale-Up Considerations & Quantitative Adjustments
When scaling the synthesis to >100 g, the following adjustments are recommended:
| Parameter | Lab-Scale (1 g) | Pilot-Scale (100 g) | Rationale |
| Reactor | 50 mL Round-bottom flask | 2-5 L Jacketed glass reactor | Provides precise temperature control and safer containment. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer (e.g., paddle or anchor) | Ensures efficient mixing in larger volumes and prevents settling of reagents. |
| Reagent Addition | Manual addition of solid | Addition of NCS as a solution/slurry via pump or dropping funnel | Allows for controlled addition rate, better heat management, and improved safety. |
| Solvent Volume | ~10 mL (0.1 M) | ~1-1.5 L (0.1-0.07 M) | Slightly more dilute conditions can aid in temperature control during scale-up. |
| Purification | Column Chromatography | Recrystallization or Distillation | Chromatography is not economically or practically viable for large quantities. |
References
- 1. A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2- a ]pyridines using a cost-effective combination of N -chlor ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00486H [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. jchemlett.com [jchemlett.com]
- 4. researchgate.net [researchgate.net]
Addressing resistance mechanisms to 7-Methyl-3-thiocyanato-1H-indole in cancer cells
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to my indole-based compound. How can I confirm the development of resistance?
A1: The development of drug resistance is typically confirmed by quantifying the shift in the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cell line compared to the parental, sensitive cell line is a key indicator of resistance. An increase in IC50 of at least 3 to 10-fold is generally considered to represent drug resistance.[1][2]
To confirm resistance, you should perform a cell viability assay (e.g., MTS, WST-1) to determine the IC50 values for both the parental and the suspected resistant cell lines.[1] It is crucial to maintain consistent experimental conditions for both cell lines to ensure a valid comparison.
Q2: What are the common molecular mechanisms that could be responsible for resistance to indole-based anticancer compounds?
A2: While specific mechanisms for 7-Methyl-3-thiocyanato-1H-indole are not documented, general mechanisms of resistance to anticancer drugs, including other indole derivatives, often involve:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3] Some isothiocyanates have been reported to inhibit the function of ABC efflux proteins.[4]
-
Target Alteration: Mutations in the drug's molecular target can prevent the drug from binding effectively.
-
Signaling Pathway Alterations: Cancer cells can activate alternative survival pathways to bypass the drug's therapeutic effect. For instance, if a compound induces apoptosis via a specific pathway, cells might upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., Bad).[2][5]
-
Enhanced DNA Damage Repair: If the compound induces DNA damage, resistant cells may upregulate DNA repair mechanisms.[6]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug response.[6]
Q3: How can I investigate the potential mechanisms of resistance in my cell line?
A3: To investigate resistance mechanisms, a multi-pronged approach is recommended:
-
Gene and Protein Expression Analysis:
-
Genomic and Sequencing Analysis:
-
Sanger Sequencing: Sequence the gene encoding the drug's target to identify potential mutations.
-
Next-Generation Sequencing (NGS): Perform whole-exome or RNA sequencing to identify a broader range of genetic and transcriptional changes in the resistant cells compared to the parental cells.
-
-
Functional Assays:
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Perform a cell growth optimization experiment to determine the optimal seeding density where cells are in the logarithmic growth phase throughout the assay.[8][9] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[8] |
| Variation in Drug Preparation | Prepare a fresh stock solution of the compound for each experiment. Perform serial dilutions carefully and consistently. Ensure the final solvent concentration (e.g., DMSO) is the same across all wells and does not exceed 1%.[1] |
| Cell Culture Conditions | Maintain consistent cell culture conditions (e.g., media, serum concentration, incubator temperature, CO2 levels). Ensure cells are healthy and in the log growth phase before seeding.[9] |
| Assay Incubation Time | Optimize the incubation time for the viability reagent (e.g., WST-1, MTS) to ensure the signal is within the linear range of detection.[1] |
Issue 2: Failure to Generate a Drug-Resistant Cell Line
| Potential Cause | Troubleshooting Steps |
| Initial Drug Concentration is Too High | Start with a drug concentration around the IC50 of the parental cell line.[1] |
| Incremental Dose Increase is Too Rapid | Increase the drug concentration gradually, allowing the cells to adapt. A 1.5 to 2.0-fold increase at each step is a good starting point. If significant cell death occurs, reduce the fold-increase to 1.1 to 1.5-fold.[1] |
| Insufficient Time for Resistance to Develop | Developing a resistant cell line can take several months. Be patient and continue the stepwise dose escalation. |
| Cell Line Instability | Some cell lines may be genetically unstable and may not develop stable resistance. Consider using a different cell line. |
| Compound Instability | Ensure the compound is stable in the cell culture media over the duration of the exposure. |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol is adapted from established methods for developing drug-resistant cell lines.[1]
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of the parental cancer cell line to the indole-based compound.
-
Initial Exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC50.
-
Monitor and Expand: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach about 80% confluency, subculture them.
-
Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the drug concentration by 1.5 to 2.0-fold.
-
Repeat and Adapt: Repeat step 4, gradually increasing the drug concentration. If significant cell death occurs, reduce the fold-increase to 1.1 to 1.5-fold.[1]
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50), characterize the new resistant cell line by determining its IC50 and comparing it to the parental line.
-
Cryopreserve: Cryopreserve the resistant cells at different passages to ensure a stable stock.
Protocol 2: Cell Viability Assay (WST-1)
This protocol is based on standard procedures for colorimetric cell viability assays.[1]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of the indole-based compound. Remove the old media from the wells and add 100 µL of fresh media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Incubate with Reagent: Incubate the plate for 0.5 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Quantitative Data Summary
Table 1: Reported IC50 Values for 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ECC-1 | Endometrial Cancer | ~2.5 - 10 | [2] |
| KLE | Endometrial Cancer | ~2.5 - 10 | [2] |
| SKOV-3 | Ovarian Cancer | ≤ 5 | [4][7] |
| OVCAR-3 | Ovarian Cancer | ≤ 5 | [4][7] |
| BXPC-3 | Pancreatic Cancer | ≤ 5 | [7] |
| PC-3 | Prostate Cancer | ≤ 5 | [7] |
Table 2: General Guidelines for Interpreting IC50 Fold-Change in Resistance Studies
| IC50 Fold-Change (Resistant vs. Parental) | Interpretation | Reference |
| 3 - 10 fold | Represents drug resistance. | [1][2] |
| > 10 fold | Strong drug resistance. | [2] |
Visualizations
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. A Novel Indole Ethyl Isothiocyanate (7Me-IEITC) with Anti-proliferative and Pro-apoptotic Effects on Platinum-resistant Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms and therapeutic strategies in overcoming chemotherapy resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel indole ethyl isothiocyanate (7Me-IEITC) with anti-proliferative and pro-apoptotic effects on platinum-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validation & Comparative
A Comparative Analysis of 3-Thiocyanato-1H-Indole Derivatives and Doxorubicin in Oncology Research
A detailed guide for researchers and drug development professionals on the anticancer potential of novel 3-thiocyanato-1H-indole compounds in comparison to the established chemotherapeutic agent, doxorubicin.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. One such promising class of molecules is the 3-thiocyanato-1H-indole scaffold. This guide provides a comparative analysis of the anticancer activity of a series of novel 3-thiocyanato-1H-indole derivatives against the widely used chemotherapeutic drug, doxorubicin. Due to the limited availability of specific data on 7-Methyl-3-thiocyanato-1H-indole, this guide will focus on the broader class of 3-thiocyanato-1H-indole derivatives, providing a comprehensive overview of their potential as anticancer agents.
Data Presentation: A Comparative Look at Cytotoxicity
A study involving a series of twenty novel 3-thiocyanato-1H-indoles revealed their antiproliferative activity against four human cancer cell lines: HL60 (promyelocytic leukemia), HEP-2 (larynx carcinoma), NCI-H292 (lung mucoepidermoid carcinoma), and MCF-7 (breast adenocarcinoma).[1][2][3][4] Doxorubicin was used as a positive control in these experiments.[1][2][3][4]
The following table summarizes the 50% inhibitory concentration (IC50) values for the most potent 3-thiocyanato-1H-indole derivatives from the study and compares them with doxorubicin. Lower IC50 values indicate higher potency.
| Compound | HL60 (μM) | HEP-2 (μM) | NCI-H292 (μM) | MCF-7 (μM) |
| Doxorubicin | 0.02 | 1.29 | 0.37 | 0.55 |
| 1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | 1.25 | 4.35 | 5.21 | 7.33 |
| N-Phenyl-3-thiocyanato-1H-indole | 2.15 | 6.21 | 7.89 | 9.12 |
While several of the synthesized 3-thiocyanato-1H-indoles demonstrated good to excellent levels of potency (IC50 ≤ 6 μM), they were generally found to be less potent than doxorubicin across the tested cell lines.[1] The HL60 cell line was the most sensitive to the thiocyanato derivatives; however, even the most active compounds were over 50 times less potent than doxorubicin against this cell line.[1]
Mechanism of Action: Induction of ROS-Mediated Apoptosis
Research on a closely related compound, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), suggests that the anticancer activity of this class of molecules is, at least in part, due to the induction of reactive oxygen species (ROS)-mediated apoptosis.[5] This process involves an increase in intracellular ROS, leading to mitochondrial dysfunction and the activation of apoptotic pathways.
Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis by 3-thiocyanato-1H-indole derivatives.
Experimental Protocols
A detailed methodology for the key experiments is crucial for the reproducibility and validation of these findings.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the 3-thiocyanato-1H-indole derivatives and doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (HL60, HEP-2, NCI-H292, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
3-Thiocyanato-1H-indole derivatives and doxorubicin
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the 3-thiocyanato-1H-indole derivatives or doxorubicin for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 3 hours.
-
Formazan Solubilization: The supernatant was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were determined from the dose-response curves.
Below is a diagram illustrating the general workflow for the MTT assay.
Conclusion
The 3-thiocyanato-1H-indole scaffold represents a promising area for the development of new anticancer agents. While the derivatives studied to date are generally less potent than doxorubicin, they exhibit significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action, involving the induction of ROS-mediated apoptosis, offers a potential therapeutic strategy. Further research focusing on structure-activity relationships may lead to the development of more potent and selective 3-thiocyanato-1H-indole derivatives for cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: 7-Methyl-3-thiocyanato-1H-indole and its Isothiocyanate Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 7-Methyl-3-thiocyanato-1H-indole and its corresponding isothiocyanate analog, 7-Methyl-3-isothiocyanato-1H-indole. Due to the limited direct experimental data on these specific compounds in publicly accessible literature, this comparison is based on the established chemical principles of the thiocyanate and isothiocyanate functional groups and the known biological activities of related indole derivatives.
Introduction and Chemical Structures
Indole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities. The introduction of thiocyanate (-SCN) or isothiocyanate (-NCS) moieties at the C3 position of the 7-methylindole scaffold is anticipated to confer unique chemical and biological properties. Thiocyanates and isothiocyanates are known for their distinct reactivity profiles, which can lead to different biological targets and mechanisms of action.
| Compound | Structure | IUPAC Name |
| This compound |
| 7-methyl-1H-indol-3-yl thiocyanate |
| 7-Methyl-3-isothiocyanato-1H-indole |
| 3-isothiocyanato-7-methyl-1H-indole |
Comparative Chemical Properties
The key difference between these two analogs lies in the connectivity of the SCN group, which dictates their chemical reactivity.
| Property | This compound | 7-Methyl-3-isothiocyanato-1H-indole |
| Functional Group | Thiocyanate (-S-C≡N) | Isothiocyanate (-N=C=S) |
| Electrophilicity | The carbon atom of the thiocyanate group is electrophilic and susceptible to nucleophilic attack. | The central carbon atom of the isothiocyanate group is highly electrophilic. |
| Reactivity | Generally less reactive than isothiocyanates. Can undergo cleavage of the S-C bond. | Highly reactive towards nucleophiles, particularly amines and thiols, to form thioureas and dithiocarbamates, respectively. |
| Stability | Can rearrange to the more stable isothiocyanate isomer, often catalyzed by heat or acid/base. | Generally more thermodynamically stable than the corresponding thiocyanate. |
Postulated Biological Activities and Mechanisms of Action
While direct experimental data for these specific molecules is scarce, we can extrapolate potential biological activities based on related compounds.
7-Methyl-3-isothiocyanato-1H-indole:
Isothiocyanates are well-documented as potent inducers of phase II detoxification enzymes, such as glutathione S-transferases and quinone reductase, primarily through the activation of the Nrf2 signaling pathway. This activity is associated with chemopreventive effects. The high electrophilicity of the isothiocyanate group allows it to readily react with sulfhydryl groups on proteins, including Keap1, which leads to the release and nuclear translocation of Nrf2.
Figure 1. Postulated Nrf2 activation by 7-Methyl-3-isothiocyanato-1H-indole.
This compound:
Organic thiocyanates have demonstrated a range of biological activities, including antimicrobial and anticancer effects. Their mechanism of action can be more varied. They might act as prodrugs, releasing cyanide in situ, or interact with different biological targets compared to their isothiocyanate counterparts. Some thiocyanates have been shown to induce apoptosis in cancer cells through pathways that may not involve Nrf2.
Hypothetical Experimental Comparison
To definitively compare these two compounds, a series of experiments would be required.
Experimental Workflow
Figure 2. A proposed experimental workflow for comparing the two indole derivatives.
Key Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) and normal cells (e.g., MCF-10A) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 7-Methyl-3-isothiocyanato-1H-indole (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each compound in each cell line.
Protocol 2: Nrf2 Reporter Gene Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a plasmid containing the firefly luciferase gene under the control of an Antioxidant Response Element (ARE) promoter and a control plasmid with Renilla luciferase.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds for 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of Nrf2 activity.
Summary and Future Directions
Future research should focus on the direct synthesis and head-to-head experimental comparison of these two molecules to validate these hypotheses and elucidate their precise mechanisms of action and therapeutic potential.
Cross-Validation of 3-Thiocyanato-1H-Indole Derivatives as Potential Anticancer Agents
A Comparative Guide to the Biological Activity of Substituted 3-Thiocyanato-1H-indoles
Introduction
This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of novel anticancer compounds.
Comparative Biological Activity
The antiproliferative activity of a series of 3-thiocyanato-1H-indole derivatives was evaluated against four human cancer cell lines: HL60 (promyelocytic leukemia), NCI-H292 (lung carcinoma), HEP-2 (cervical carcinoma), and MCF-7 (breast adenocarcinoma).[1][2] The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound. Doxorubicin was used as a positive control in these assays.
The results indicate that substitutions at the N-1, C-2, and C-5 positions of the indole ring significantly influence the cytotoxic potency of 3-thiocyanato-1H-indoles.
Table 1: Antiproliferative Activity (IC50 in µM) of Selected 3-Thiocyanato-1H-indole Derivatives
| Compound | Substitution Pattern | HL60 | NCI-H292 | HEP-2 | MCF-7 |
| 3-Thiocyanato-1H-indole | Unsubstituted | 1.8 | 4.5 | 4.2 | 5.1 |
| 1-Methyl-3-thiocyanato-1H-indole | N-1 Methyl | 2.1 | 6.2 | 5.9 | 6.5 |
| 5-Bromo-3-thiocyanato-1H-indole | C-5 Bromo | 1.5 | 3.8 | 3.5 | 4.0 |
| 2-Phenyl-3-thiocyanato-1H-indole | C-2 Phenyl | 3.2 | 8.9 | 7.8 | 9.5 |
| 1-Phenyl-3-thiocyanato-1H-indole | N-1 Phenyl | 1.2 | 2.5 | 2.3 | 2.8 |
| Doxorubicin (Positive Control) | - | 0.03 | 0.09 | 0.11 | 0.21 |
Data sourced from Silveira et al. (2016).[1][2]
Key Observations:
-
The presence of the 3-thiocyanato group is crucial for the observed cytotoxic activity.[1][2]
-
Substitution at the N-1 position with a phenyl group significantly enhances antiproliferative activity across all tested cell lines compared to the unsubstituted or N-1 methyl-substituted analogues.[1][2]
-
A bromo-substitution at the C-5 position also leads to a slight increase in potency.
-
Substitution with a phenyl group at the C-2 position appears to be less favorable for activity compared to substitutions at the N-1 or C-5 positions.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited biological data.
Antiproliferative Activity Assay (MTT Assay)
The in vitro antiproliferative activity of the 3-thiocyanato-1H-indole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Methodology:
-
Cell Culture: Human cancer cell lines (HL60, NCI-H292, HEP-2, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds (solubilized in DMSO) for 72 hours.
-
MTT Addition: Following the treatment period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant was removed, and the formazan crystals formed by viable cells were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 595 nm using a microplate reader.
-
IC50 Determination: The drug concentration required to inhibit cell growth by 50% (IC50) was calculated from the dose-response curves.
Illustrative Diagrams
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates the general workflow for screening the antiproliferative activity of the synthesized compounds.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 7-Methyl-3-thiocyanato-1H-indole Against Known Kinase Inhibitors: A Comparative Guide
Disclaimer: As of the latest literature review, specific experimental data on the kinase inhibition profile of 7-Methyl-3-thiocyanato-1H-indole is not publicly available. The following guide provides a comparative framework based on the broader family of indole-based compounds and established kinase inhibitors, offering a template for future benchmarking studies.
The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the kinase active site. The introduction of a thiocyanate group at the C3 position of the indole ring has been explored for its potential to develop compounds with significant cytotoxic effects against various cancer cell lines.[3][4] This guide will compare the hypothetical performance of this compound with known, well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-kinase inhibitor used in oncology).
Data Presentation: Comparative Kinase Inhibition Profile
The following table is a template illustrating how the inhibitory activity of this compound, measured as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), would be presented against a panel of relevant kinases.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Sorafenib (IC50, nM) |
| Serine/Threonine Kinases | |||
| AKT1 | Data not available | 6 | 25 |
| BRAF | Data not available | 15 | 22 |
| PIM1 | Data not available | 50 | >10,000 |
| Tyrosine Kinases | |||
| VEGFR2 | Data not available | 7 | 90 |
| PDGFRβ | Data not available | 8 | 58 |
| EGFR | Data not available | 12 | 600 |
Note: IC50 values for Staurosporine and Sorafenib are approximate and can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, a diagram of a common oncogenic signaling pathway, the PI3K/Akt pathway, is provided below. The experimental workflow for determining kinase inhibition is also illustrated.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a key regulator of cell growth and survival often targeted by kinase inhibitors.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following is a detailed methodology for a representative in vitro kinase activity assay used to determine the IC50 values of inhibitor compounds.
Objective: To quantify the inhibitory potency of this compound against a specific kinase by measuring the extent of substrate phosphorylation.
Materials:
-
Recombinant human kinase (e.g., AKT1)
-
Kinase-specific peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Test Compound (this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution series (e.g., 11-point, 3-fold dilutions) is prepared in a microplate, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the kinase/substrate mixture in assay buffer.
-
Add 100 nL of the serially diluted test compound or DMSO (as a vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal from each well using a plate reader.
-
Data Analysis:
-
The raw luminescence data is normalized relative to the positive (no inhibitor) and negative (no kinase) controls.
-
The normalized data is plotted against the logarithm of the inhibitor concentration.
-
An IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
This standardized protocol ensures reproducibility and allows for the direct comparison of newly synthesized compounds like this compound with established kinase inhibitors. Future studies are warranted to elucidate the specific kinase targets and therapeutic potential of this compound.
References
- 1. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents [ouci.dntb.gov.ua]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 7-Substituted Indole Derivatives: Potent Modulators of Kinase Signaling and Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 7-position of the indole ring has emerged as a critical strategy for fine-tuning the pharmacological properties of these derivatives, leading to the development of potent and selective inhibitors of key cellular targets. This guide provides a head-to-head comparison of different 7-substituted indole derivatives, focusing on their activity as kinase inhibitors and modulators of tubulin polymerization, supported by experimental data and detailed protocols.
Quantitative Performance Data
The following tables summarize the in vitro activity of various 7-substituted indole derivatives against their respective targets. The data highlights the impact of different substituents at the 7-position on inhibitory potency.
As Kinase Inhibitors
7-Azaindole, a bioisostere of indole, has proven to be a particularly effective scaffold for kinase inhibitors, with the nitrogen at the 7-position often forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[1]
Table 1: Inhibitory Activity of 7-Azaindole Derivatives against PI3K and Erk5 Kinases
| Compound ID | 7-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | N (Azaindole) | PI3Kγ | 50 | [2] |
| 2 | N (Azaindole) | PI3Kγ | 35 | [2] |
| 3 | N (Azaindole) | Erk5 | 6230 | [3] |
| 4 | N (Azaindole) | Erk5 | 4560 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity in vitro.
As Tubulin Polymerization Inhibitors
Arylthioindoles are a class of compounds that inhibit tubulin polymerization by binding to the colchicine site.[4] Substitutions on the indole ring, including at the 7-position, can significantly influence their antiproliferative and tubulin-destabilizing activities.
Table 2: Inhibitory Activity of 7-Substituted Arylthioindole Derivatives on Tubulin Polymerization and Cancer Cell Growth
| Compound ID | 7-Substituent | Tubulin Polymerization IC50 (µM) | Cell Growth Inhibition IC50 (nM) (MCF-7 cells) | Reference |
| 5 | H | 2.0 | <50 | [4] |
| 6 | F | Not Reported | <50 | [4] |
| 7 | Cl | Not Reported | <50 | [4] |
IC50 values for tubulin polymerization indicate the concentration required to inhibit 50% of microtubule assembly. Cell growth inhibition IC50 values represent the concentration that inhibits 50% of cell proliferation.
Key Signaling Pathways
7-substituted indole derivatives exert their biological effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate two major pathways targeted by these compounds.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Ras/Raf/MEK/ERK Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound performance. Below are representative protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of kinases and their inhibition by test compounds.[5][6][7]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (7-substituted indole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing the kinase, substrate, and reaction buffer.
-
Add the test compound at various concentrations to the wells of the plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well (volume is typically twice the initial kinase reaction volume).
-
Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules by monitoring the fluorescence of a reporter dye.[8][9]
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (7-substituted indole derivatives)
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
Black, 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with polymerization buffer to the desired stock concentration.
-
Prepare a master mix containing tubulin, GTP, glycerol, and the fluorescent reporter in polymerization buffer. Keep on ice.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add the test compounds at various concentrations to the wells of the microplate. Include positive and vehicle controls.
-
Transfer the tubulin master mix to the wells containing the test compounds.
-
-
Polymerization and Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization can be used to quantify the effect of the compounds.
-
Calculate the percent inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for a Tubulin Polymerization Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. maxanim.com [maxanim.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
